Isotetrandrine
Description
Properties
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-XZWHSSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316772 | |
| Record name | 1-Isotetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-57-6, 23495-90-1 | |
| Record name | 1-Isotetrandrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotetrandrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotetrandrine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isotetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOTETRANDRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isotetrandrine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Isotetrandrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bisbenzylisoquinoline alkaloid, a stereoisomer of tetrandrine, isolated from the root of Stephania tetrandra. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and smooth muscle relaxant properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its molecular targets and modulation of key signaling pathways. The information is curated to support research and development efforts in leveraging this compound's therapeutic potential.
Core Mechanisms of Action
This compound exerts its effects through a multi-targeted approach, primarily by interfering with key inflammatory and cellular signaling cascades. The principal mechanisms identified are the inhibition of G-protein-regulated phospholipase A2 (PLA2) and the suppression of the MAPK and NF-κB signaling pathways. These actions collectively contribute to its observed anti-inflammatory and cytoprotective effects.
Inhibition of G-Protein-Regulated Phospholipase A2 (PLA2)
A primary mechanism of this compound is its role as an antagonist of G-protein-regulated phospholipase A2 enzymes. This inhibition disrupts membrane trafficking and the formation of membrane tubules from the Golgi complex and endosomes.
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Signaling Pathway: By inhibiting the activation of PLA2 by heterotrimeric G-proteins, this compound prevents the hydrolysis of phospholipids, a critical step in generating lipid second messengers and remodeling cellular membranes for vesicle formation and trafficking. This action has been shown to potently inhibit brefeldin A (BFA)-induced retrograde trafficking from the Golgi to the endoplasmic reticulum (ER).[1][2][3]
Figure 1: Inhibition of G-Protein-Regulated PLA2 Pathway by this compound.
Suppression of NF-κB Signaling Pathway
This compound demonstrates potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.
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Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). This compound significantly inhibits the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4][5] Studies show this compound is a more potent inhibitor of T-cell proliferation via this pathway than its isomer, tetrandrine.[5]
Figure 2: Suppression of the NF-κB Signaling Pathway by this compound.
Suppression of MAPK Signaling Pathway
In conjunction with NF-κB inhibition, this compound also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical regulator of inflammation and cellular stress responses.
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Signaling Pathway: Inflammatory stimuli activate a cascade of kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK). The phosphorylation and activation of these MAPKs lead to the activation of transcription factors that, often in concert with NF-κB, drive the expression of inflammatory genes. This compound has been shown to significantly inhibit the LPS-induced phosphorylation (activation) of key MAPK members, contributing to its broad anti-inflammatory profile.[4]
Figure 3: Suppression of the MAPK Signaling Pathway by this compound.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for the biological activity of this compound.
Table 1: Anti-proliferative Activity of this compound vs. Tetrandrine [5]
| Cell Line | Compound | IC₅₀ (µM) |
| MOLT-4 (Human T-cell leukemia) | This compound | 2.19 ± 0.27 |
| Tetrandrine | 4.43 ± 0.22 | |
| MOLT-4/DNR (Daunorubicin-resistant) | This compound | 2.28 ± 0.33 |
| Tetrandrine | 3.62 ± 0.22 | |
| ConA-activated PBMCs (Healthy) | This compound | 1.29 ± 0.14 |
| Tetrandrine | 1.91 ± 0.22 | |
| ConA-activated PBMCs (Dialysis Patients) | This compound | 1.55 ± 0.26 |
| Tetrandrine | 3.03 ± 0.28 |
Table 2: Inhibition of Cellular Processes by this compound
| Target/Process | Cell Type/System | IC₅₀ (µM) | Reference |
| G-protein-regulated PLA2 (BFA-induced tubulation) | Clone 9 Cells | ~10 - 20 | [1][2][3] |
| Cytotoxicity against Human A431 cells (3 days) | A-431 | 8.4 µg/mL | [6] |
Experimental Protocols
Western Blot Analysis for MAPK and NF-κB Pathway Proteins
This protocol is a composite based on methodologies used to assess the effect of this compound on protein phosphorylation and expression.[4]
Figure 4: General Workflow for Western Blot Analysis.
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Cell Culture and Treatment: RAW 264.7 or BV2 microglia cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded and allowed to adhere. Before stimulation, cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour. Subsequently, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 30-60 minutes for phosphorylation studies, 24 hours for protein expression studies).[4]
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Protein Extraction and Quantification: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a cocktail of protease and phosphatase inhibitors. The total protein concentration of the resulting lysates is determined using a BCA protein assay kit.
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Immunoblotting: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p38, p38, phospho-JNK, JNK, phospho-IκBα, IκBα, p65) diluted in blocking buffer. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the relative protein expression, with a loading control like β-actin or GAPDH used for normalization.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants following treatment with this compound.[4]
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Cell Seeding and Treatment: RAW 264.7 cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and cultured overnight. The cells are then pre-treated with this compound at various concentrations for 1 hour before stimulation with LPS (1 mg/L) for 24 hours.
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Supernatant Collection: After the 24-hour incubation, the culture plates are centrifuged, and the supernatant is carefully collected for analysis.
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ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatant samples are added to wells pre-coated with a capture antibody specific for the cytokine of interest. After incubation and washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate. A substrate solution is then added, and the color development is measured at 450 nm using a microplate reader. The cytokine concentration is calculated based on a standard curve generated from recombinant cytokines.
Inhibition of BFA-Induced Golgi Tubulation Assay
This protocol is based on the methodology used to determine the IC₅₀ of this compound for inhibiting G-protein regulated PLA2 activity.[1][2][3]
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Cell Culture: Clone 9 rat hepatocytes are grown on glass coverslips in a standard culture medium.
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Treatment: Cells are washed with serum-free medium and pre-treated with various concentrations of this compound (e.g., 0-50 µM) for 10-15 minutes at 37°C. Brefeldin A (BFA) is then added to a final concentration of 5 µg/mL, and the cells are incubated for an additional period (e.g., 10-30 minutes) in the continued presence of this compound.
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Immunofluorescence Staining: Following treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked. Cells are then incubated with a primary antibody against a Golgi marker protein (e.g., Mannosidase II). After washing, cells are incubated with a fluorescently labeled secondary antibody.
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Microscopy and Analysis: The coverslips are mounted, and the cells are visualized using a fluorescence microscope. The morphology of the Golgi apparatus is assessed. Untreated cells show a compact, juxtanuclear Golgi ribbon. BFA-treated cells show extensive tubulation and dispersal of the Golgi marker into the ER. The inhibitory effect of this compound is quantified by counting the percentage of cells that retain a compact Golgi structure despite the presence of BFA. The IC₅₀ is determined from the dose-response curve.
Conclusion
This compound is a pharmacologically active bisbenzylisoquinoline alkaloid with a multi-targeted mechanism of action. Its primary effects stem from the potent inhibition of G-protein-regulated PLA2 and the dual suppression of the pro-inflammatory MAPK and NF-κB signaling pathways. These actions lead to a significant reduction in inflammatory mediators and disruption of cellular trafficking processes. The quantitative data indicates that this compound is a highly potent molecule, in some cases more so than its well-studied isomer, tetrandrine. This technical guide provides foundational data and methodologies to aid researchers and drug developers in further exploring and harnessing the therapeutic potential of this compound for inflammatory and related disorders.
References
- 1. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute configuration of tetrandrine and this compound influences their anti-proliferation effects in human T cells v… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacological Properties of Isotetrandrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid predominantly found in the plant Stephania tetrandra. As an isomer of the more extensively studied tetrandrine (TET), ITD has garnered significant interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, cardiovascular, and anticancer effects. Detailed experimental protocols for key assays, quantitative data on its biological activities, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a member of the bis-benzylisoquinoline alkaloid family, which is known for a wide range of biological activities.[1] Traditionally used in Chinese medicine, ITD is now being investigated for its therapeutic potential in a variety of diseases. Its pharmacological profile is largely attributed to its ability to modulate key signaling pathways and cellular processes, including inflammation, calcium homeostasis, and cell proliferation. This guide aims to consolidate the current scientific knowledge on this compound's pharmacological properties to serve as a valuable resource for the scientific community.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been primarily studied in rats. Following intravenous administration, ITD exhibits a two-compartment open model behavior.[2] The elimination half-life is dose-dependent, with non-linear kinetics observed at higher doses.[2] Oral administration results in a significantly longer elimination half-life and shows two distinct peaks in plasma concentration-time curves, suggesting complex absorption or enterohepatic recirculation.[2]
Table 1: Pharmacokinetic Parameters of this compound in Rats [2]
| Parameter | Intravenous (i.v.) Administration | Intragastric (i.g.) Administration |
| Dosage | 12.5 mg/kg | 25 mg/kg |
| Elimination Half-life (t½) | 67.1 ± 6.22 min | 68.0 ± 2.57 min |
| Kinetic Model | Two-compartment open model | Two-compartment open model |
| Peak Plasma Concentration | - | - |
In terms of tissue distribution, after intravenous administration, the highest concentration of ITD is found in the lungs, while the liver shows the highest concentration following oral administration.[2] In vitro studies using rat hepatic S9 fractions have shown that this compound is substantially metabolized, with approximately 63% of the parent compound remaining after 60 minutes.[3][4] The primary metabolic pathways are N-demethylation and isoquinoline ring oxidation, leading to the formation of metabolites such as N-desmethyl this compound, hydroxy-isotetrandrine, oxo-isotetrandrine, and oxo-hydroxy-isotetrandrine.[3][4]
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects, particularly in the context of acute lung injury (ALI). It has been shown to protect against lipopolysaccharide (LPS)-induced ALI by suppressing the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5]
Mechanism of Anti-inflammatory Action
In vitro studies using RAW 264.7 macrophage cells have shown that ITD reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in response to LPS stimulation.[5] This is achieved through the inhibition of the phosphorylation of key MAPK proteins and the nuclear translocation of NF-κB.[5] In vivo, in a mouse model of LPS-induced ALI, ITD treatment dose-dependently attenuated pulmonary inflammatory cell infiltration, myeloperoxidase activity, and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[5]
Cardiovascular Effects
This compound exhibits significant cardiovascular effects, primarily attributed to its ability to block calcium channels.[6][7] This activity underlies its potential as a smooth muscle relaxant and antihypertensive agent.[6][8]
Calcium Channel Blockade
Studies on isolated rat uterus have shown that both this compound and its isomer, tetrandrine, inhibit uterine contractions induced by high K+, acetylcholine, and oxytocin.[6][7] This effect is attributed to the blockade of calcium influx through specific channels.[6][7] Notably, this compound also appears to have an intracellular mechanism of action, as it can relax sustained contractions induced by oxytocin in a Ca2+-free medium, a property not shared by tetrandrine.[6][7]
Alpha-adrenoceptor Interaction
This compound and tetrandrine have been shown to interact with alpha1-adrenoceptors.[9] Binding assays revealed that both compounds displace [3H]prazosin from its binding site on rat cerebral cortical membranes.[9] Functional studies on rat aorta demonstrated that they inhibit noradrenaline-induced contractions, with a more pronounced effect on Ca2+-dependent processes.[9]
Table 2: Cardiovascular Activity of this compound [9]
| Assay | Parameter | This compound | Tetrandrine |
| [3H]prazosin Binding | Ki (µM) | 1.6 ± 0.4 | 0.69 ± 0.12 |
| Noradrenaline-induced Contraction (Ca2+-free) | IC50 (µM) | 174.9 | 252.8 |
| Spontaneous Contraction (Extracellular Ca2+) | IC50 (µM) | 19.6 | 11.6 |
| Refilling of Intracellular Ca2+ Stores | IC50 (µM) | 14.9 | 7.4 |
Anticancer Properties
While much of the research on the anticancer effects of bis-benzylisoquinoline alkaloids has focused on tetrandrine, this compound has also shown promise in this area. A key aspect of its anticancer potential is its ability to reverse multidrug resistance (MDR) in cancer cells.
Reversal of Multidrug Resistance
In doxorubicin-resistant human breast cancer cells (MCF-7/DOX), this compound has been shown to enhance the cytotoxicity of doxorubicin.[10] This effect is attributed to the inhibition of P-glycoprotein (P-gp), a major efflux pump responsible for MDR.[10] this compound increases the intracellular accumulation of P-gp substrates like doxorubicin and rhodamine 123 by inhibiting their efflux from the cancer cells.[10] This action is reversible and does not appear to involve a change in the expression level of P-gp.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
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Cell Seeding: Seed cancer cells (e.g., MCF-7/DOX) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
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Drug Treatment: Treat the cells with various concentrations of this compound, with or without a cytotoxic agent (e.g., doxorubicin), for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration.
Western Blot Analysis for MAPK and NF-κB Signaling
This protocol is used to determine the effect of this compound on the activation of MAPK and NF-κB pathways.
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Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a specified time (e.g., 30 minutes for protein phosphorylation).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38) or NF-κB p65 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Model of LPS-Induced Acute Lung Injury
This protocol describes the in vivo evaluation of this compound's anti-inflammatory effects.
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Animal Model: Use male BALB/c mice (6-8 weeks old).
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Treatment: Administer this compound (e.g., 20 and 40 mg/kg) via intraperitoneal injection 1 hour before LPS challenge.
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LPS Challenge: Induce acute lung injury by intranasal administration of LPS (e.g., 10 mg/kg).
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Sample Collection: At a specified time point post-LPS challenge (e.g., 6 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
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Analysis of BALF: Centrifuge the BALF and use the supernatant for cytokine analysis (ELISA for TNF-α, IL-1β, IL-6). Resuspend the cell pellet for total and differential cell counts.
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Lung Tissue Analysis: Homogenize a portion of the lung tissue for myeloperoxidase (MPO) activity assay. Fix the remaining lung tissue in formalin for histological examination (H&E staining).
Conclusion
This compound is a promising natural compound with a wide array of pharmacological properties. Its ability to modulate key signaling pathways involved in inflammation, cardiovascular function, and cancer drug resistance highlights its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on elucidating the detailed molecular mechanisms of its action, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and exploring its potential in combination therapies.
References
- 1. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of Isotetrandrine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, isolation, and purification of Isotetrandrine, a bioactive bisbenzylisoquinoline alkaloid. It includes detailed experimental protocols, quantitative data, and visualizations of its key signaling pathways to support further research and development.
Introduction to this compound
This compound is a naturally occurring bisbenzylisoquinoline alkaloid with the chemical formula C₃₈H₄₂N₂O₆ and a molecular weight of approximately 622.7 g/mol .[1] As a member of a large and structurally diverse class of plant secondary metabolites, it has garnered significant interest for its wide range of pharmacological activities. These include, but are not limited to, antiviral, anticancer, and anti-inflammatory properties. Notably, this compound is recognized as a calcium channel blocker and an inhibitor of G protein-activated phospholipase A2 (PLA2).[2]
Discovery and Natural Occurrence
The history of bisbenzylisoquinoline alkaloids dates back to the early 19th century, with the isolation of morphine being a pivotal moment in the study of alkaloids. This compound, along with its isomer tetrandrine, is predominantly found in plants of the Menispermaceae family, particularly within the Stephania genus.
Key plant sources for this compound and related alkaloids include:
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Stephania cepharantha : This species is another significant source from which this compound has been isolated. Research has shown its presence and its effects on histamine release.
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Atherosperma moschatum and Berberis stolonifera have also been reported to contain this compound.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₂N₂O₆ | [1] |
| Molecular Weight | 622.7 g/mol | [1] |
| IUPAC Name | (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | [1] |
| CAS Number | 477-57-6 | [1] |
Experimental Protocols for Isolation and Purification
The following is a detailed, representative protocol for the isolation and purification of this compound from its natural plant sources, compiled from established methods for bisbenzylisoquinoline alkaloids.
-
Plant Material Preparation : The dried and powdered roots of Stephania tetrandra are used as the starting material.
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Solvent Extraction :
-
The powdered plant material is subjected to exhaustive extraction with an alcohol-based solvent, typically 70-95% ethanol or methanol.
-
This is often performed using a Soxhlet apparatus or by refluxing the plant material with the solvent for several hours. Multiple extraction cycles are recommended to ensure a high yield.
-
-
Concentration : The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Acid-Base Extraction :
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The crude extract is suspended in an acidic aqueous solution (e.g., 3% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities.
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The acidic aqueous phase containing the protonated alkaloids is then basified to a pH of 9-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
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The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform to isolate the total alkaloid fraction.
-
-
Final Concentration : The combined organic extracts containing the total alkaloids are concentrated under reduced pressure to yield the crude total alkaloid extract.
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Column Chromatography :
-
The crude total alkaloid extract is subjected to column chromatography for the separation of individual alkaloids.
-
A common stationary phase is silica gel.
-
Elution is typically performed using a gradient of a non-polar solvent and a polar solvent. A frequently used solvent system is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the proportion of methanol.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
For further purification and to achieve high purity, fractions from column chromatography containing this compound are subjected to HPLC.
-
A reversed-phase C18 column is commonly employed.
-
The mobile phase is often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The pH of the buffer is a critical parameter for achieving good separation.
-
Isocratic or gradient elution can be used to optimize the separation of this compound from other closely related alkaloids.
-
The purity of the isolated this compound is assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) : To determine the percentage purity.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : For structural elucidation and confirmation.
Quantitative Data
The yield and purity of bisbenzylisoquinoline alkaloids can vary depending on the plant source, geographical location, and the extraction and purification methods employed. The following table provides representative quantitative data for alkaloids isolated from Stephania tetrandra.
| Parameter | Value | Plant Source | Reference |
| Purity of a related alkaloid (Tetrandrine) | 98.63% | Cyclea peltata (Menispermaceae) |
Key Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of several key signaling pathways.
This compound is known to inhibit the activation of phospholipase A2 (PLA2) that is regulated by G-proteins. This inhibition disrupts downstream signaling cascades that are dependent on the products of PLA2 activity, such as arachidonic acid.
This compound and its isomer tetrandrine are known to block L-type and T-type voltage-gated calcium channels. This action reduces the influx of calcium ions into cells, thereby affecting various calcium-dependent processes such as muscle contraction and neurotransmitter release.
This compound has been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.
Conclusion
This compound stands out as a promising natural product with a multifaceted pharmacological profile. This guide provides a foundational understanding of its discovery, detailed methodologies for its isolation and purification, and insights into its mechanisms of action. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this compound and to support the development of novel pharmaceuticals. The continued exploration of this and other bisbenzylisoquinoline alkaloids holds significant promise for addressing a range of therapeutic challenges.
References
An In-Depth Technical Guide to the In Vitro Effects of Isotetrandrine and its Isomer Tetrandrine on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the in vitro anti-cancer effects of Tetrandrine . However, specific research on its isomer, Isotetrandrine , is notably limited. Comparative studies suggest that this compound is generally less cytotoxic than Tetrandrine. Due to this scarcity of data, this guide will present the detailed, quantitative in vitro effects and mechanisms of action of Tetrandrine as a primary reference for its closely related isomer, this compound. All data, pathways, and protocols detailed herein pertain to Tetrandrine unless explicitly stated otherwise.
Executive Summary
Tetrandrine (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, demonstrates significant anti-neoplastic properties across a wide range of cancer cell lines. Its in vitro efficacy stems from a multi-faceted mechanism of action that includes the induction of apoptosis and autophagy, induction of cell cycle arrest, and the reversal of multidrug resistance (MDR). TET modulates several critical signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and Hippo/YAP pathways, making it a compound of interest for further oncological drug development. This document provides a comprehensive overview of its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to ascertain these effects.
Quantitative Data on Anti-Cancer Effects
The cytotoxic effects of Tetrandrine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: IC50 Values of Tetrandrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 48 | 9.0 ± 1.0 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 48 | 22.5 | [2] |
| PLC8024 | Hepatocellular Carcinoma | 48 | 18.4 | [2] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 9.50 | [3] |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | 10.18 | [3] |
| SW620 | Colon Cancer | Not Specified | ~1.0 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified | [4] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [4] |
| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [5] |
| SiHa | Cervical Cancer | Not Specified | Not Specified | [4] |
Mechanisms of Action
Tetrandrine exerts its anti-cancer effects through several distinct, yet often interconnected, mechanisms.
Induction of Apoptosis
Tetrandrine is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell types.[6] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
Caspase Activation: Treatment with Tetrandrine leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[1][5][7]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][7]
-
Bcl-2 Family Modulation: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[8][9]
-
Death Receptor Upregulation: In some cell lines, Tetrandrine enhances the expression of death receptors like DR4 and DR5.[4]
Induction of Cell Cycle Arrest
Tetrandrine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[5][10][11] This prevents the cell from entering the S phase, where DNA replication occurs. The underlying mechanisms include:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Tetrandrine directly inhibits the activity of CDK2/cyclin E and CDK4.[10]
-
Degradation of G1-S Specific Proteins: It promotes the proteasome-dependent degradation of key cell cycle proteins such as CDK4, CDK6, and cyclin D1.[10]
-
Upregulation of CDK Inhibitors: The compound increases the expression of cell cycle inhibitors like p21 and p27.[5][10][11]
Modulation of Autophagy
Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. Tetrandrine's effect on autophagy is complex:
-
Induction of Autophagic Flux: In some contexts, Tetrandrine acts as an autophagy inducer, leading to the formation of autophagosomes and autophagic cell death, particularly in apoptosis-resistant cells.[12][13]
-
Blockade of Autophagic Flux: Conversely, other studies report that Tetrandrine can act as a lysosomal de-acidification agent, which blocks the final degradation stage of autophagy.[14][15] This blockade leads to an accumulation of autophagosomes and impairs cellular energy metabolism, ultimately triggering apoptosis.[14]
Reversal of Multidrug Resistance (MDR)
A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp/ABCB1). Tetrandrine has been shown to reverse this resistance.[16][17][18]
-
Inhibition of P-gp Efflux Pump: Tetrandrine can directly inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs.[16][18]
-
Downregulation of P-gp Expression: Prolonged treatment with Tetrandrine can also lead to a decrease in the protein expression of P-gp.[17] This sensitizes resistant cells to conventional anti-cancer agents.
Signaling Pathway Modulation
Tetrandrine's diverse biological effects are a result of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Tetrandrine has been shown to inhibit this pathway, leading to decreased cell viability and increased apoptosis.[2][19]
References
- 1. Inhibition of proliferation and induction of apoptosis by tetrandrine in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the molecular mechanism of tetrandrine in inhibiting hepatocellular carcinoma and increasing sorafenib sensitivity by combining network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New perspectives on the potential of tetrandrine in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine induces apoptosis in human neuroblastoma through regulating the Hippo/YAP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagy and cancer: Can tetrandrine be a potent anticancer drug in the near future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic effect of ERK inhibition on tetrandrine-induced apoptosis in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical and Molecular Profile of Isotetrandrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotetrandrine, a bis-benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biochemical and molecular profile of this compound, with a focus on its mechanisms of action, effects on key signaling pathways, and relevant experimental data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a stereoisomer of tetrandrine, possessing a complex heptacyclic structure. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₂N₂O₆ | [1] |
| Molecular Weight | 622.7 g/mol | [1] |
| CAS Number | 477-57-6 | [1] |
| IUPAC Name | (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | [1] |
Quantitative Data: In Vitro Efficacy
This compound and its isomer, tetrandrine, have demonstrated cytotoxic and inhibitory effects across a range of cell lines and biological targets. The following table summarizes key half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Cell Line / Target | Assay | IC₅₀ (µM) | Reference |
| This compound | BFA-stimulated tubule formation | Microscopic analysis | ~10-20 | [2] |
| Tetrandrine | K562 (Chronic Myelogenous Leukemia) | MTT Assay | 1.57 ± 0.05 | [3] |
| Tetrandrine | PC3 (Prostate Cancer) | MTT Assay | 1.94 ± 0.11 | [3] |
| Tetrandrine | WM9 (Melanoma) | MTT Assay | 1.68 ± 0.22 | [3] |
| Tetrandrine | MDA-MB-231 (Breast Cancer) | MTT Assay | 1.18 ± 0.14 | [3] |
| Tetrandrine | HL7702 (Normal Human Liver) | MTT Assay | 44.25 ± 0.21 | [3] |
| Tetrandrine | HTB-26 (Breast Cancer) | Crystal Violet Assay | 10 - 50 | [2] |
| Tetrandrine | PC-3 (Prostate Cancer) | Crystal Violet Assay | 10 - 50 | [2] |
| Tetrandrine | HepG2 (Hepatocellular Carcinoma) | Crystal Violet Assay | 10 - 50 | [2] |
Core Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects through the modulation of several critical signaling pathways. These include the inhibition of pro-inflammatory pathways, induction of apoptosis and autophagy, and interference with ion channel function.
Inhibition of MAPK/NF-κB Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been shown to suppress the activation of both pathways.
Caption: this compound inhibits the MAPK and NF-κB pathways.
Induction of Apoptosis
This compound and its isomer tetrandrine have been demonstrated to induce apoptosis in various cancer cell lines. This process is mediated through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.
Caption: this compound induces apoptosis via multiple pathways.
Regulation of Autophagy
Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. Tetrandrine has been shown to block autophagic flux at the degradation stage by inhibiting lysosomal function[4].
Caption: this compound inhibits the final stage of autophagy.
Calcium Channel Blocking and G-Protein Coupled Signaling
This compound acts as a calcium channel blocker and an inhibitor of G-protein activation of phospholipase A2 (PLA2)[5]. This disrupts intracellular calcium signaling and downstream inflammatory pathways.
Caption: this compound blocks Ca²⁺ influx and G-protein signaling.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the study of this compound. Specific parameters such as antibody dilutions, incubation times, and exact reagent concentrations should be optimized based on the specific cell lines and experimental conditions, referencing the primary literature where these effects were observed.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for MAPK and Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the MAPK and apoptosis signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total-p38, phospho-ERK, total-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Autophagy Flux Assay (LC3 Turnover)
Objective: To determine the effect of this compound on the autophagic flux.
Protocol:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a specified time.
-
Western Blotting: Perform Western blot analysis as described in section 4.2 using an antibody against LC3.
-
Data Analysis: The conversion of LC3-I to the lipidated form, LC3-II, is an indicator of autophagosome formation. Accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates an active autophagic flux. A blockage in the flux would result in an accumulation of LC3-II even without the inhibitor.
Conclusion
This compound is a promising natural compound with a multifaceted molecular profile. Its ability to modulate key signaling pathways involved in inflammation, cell survival, and proliferation underscores its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancer and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications in preclinical and clinical settings. This guide provides a foundational understanding of this compound's biochemical and molecular characteristics to aid in these future investigations.
References
- 1. This compound, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isotetrandrine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine, a bisbenzylisoquinoline alkaloid, is a natural compound of significant interest to the scientific community due to its diverse pharmacological activities. As an isomer of tetrandrine, it is often found in the same plant sources and shares some biological properties, yet it also possesses a unique profile that warrants specific investigation. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways and mechanisms of action.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Menispermaceae family. The most prominent and commercially utilized source is the root of Stephania tetrandra. Other documented plant sources include:
While Stephania tetrandra is the most cited source, the concentration of this compound can vary depending on the geographical location, harvesting time, and specific chemotype of the plant.
Extraction and Purification of this compound
The extraction of this compound from its natural sources typically involves a multi-step process that leverages its chemical properties as an alkaloid. The general workflow involves initial solvent extraction, followed by acid-base partitioning to isolate the total alkaloids, and finally, chromatographic techniques to separate and purify this compound from other co-extracted compounds, such as its isomer tetrandrine.
Quantitative Data on Alkaloid Extraction from Stephania tetrandra
The following table summarizes quantitative data from various studies on the extraction of alkaloids from Stephania tetrandra. While specific yields for this compound are not always reported separately from its isomer, the data for tetrandrine and total alkaloids provide a valuable reference.
| Extraction Method | Compound(s) | Yield | Source |
| Reversed-Phase Flash Chromatography | Fangchinoline | 13 mg / 100 mg extract | [2] |
| Tetrandrine | 21 mg / 100 mg extract | [2] | |
| Ultrasound-Assisted Extraction with Deep Eutectic Solvents | Fangchinoline | 7.23 mg / g | [3] |
| Tetrandrine | 13.36 mg / g | [3] | |
| Total Alkaloids | 20.59 mg / g | [3] | |
| Alcohol Extraction and Recrystallization | Demethyltetrandrine | 0.29% | [4] |
Detailed Experimental Protocols
This protocol outlines a common method for the initial extraction of total alkaloids from Stephania tetrandra root powder.
-
Maceration and Extraction:
-
The dried and powdered root of Stephania tetrandra is macerated with an organic solvent, typically 70-95% ethanol or methanol.[3][4]
-
The extraction is often performed under reflux or with sonication to improve efficiency.
-
The process is repeated multiple times (typically 3x) to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The pH of the aqueous layer is then adjusted to be alkaline (pH 9-11) using a base such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them insoluble in water.
-
The alkaloids are then extracted from the alkaline aqueous solution using an organic solvent like chloroform or dichloromethane.
-
-
Final Concentration:
-
The organic solvent containing the total alkaloids is dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid fraction.
-
Further purification to isolate this compound is achieved through chromatographic methods.
-
Column Preparation:
-
A silica gel column is typically used for normal-phase chromatography. For reversed-phase chromatography, a C18-functionalized silica gel is employed.
-
-
Elution:
-
The crude alkaloid mixture is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems for silica gel include chloroform-methanol or ethyl acetate-methanol mixtures. For reversed-phase, methanol-water or acetonitrile-water gradients are common.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Recrystallization:
-
Fractions rich in this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., acetone or ethanol) to obtain pure this compound crystals.
-
Signaling Pathways and Mechanism of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.
Suppression of Inflammatory Pathways
This compound exhibits anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
References
- 1. This compound, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
- 5. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotetrandrine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine is a naturally occurring bisbenzylisoquinoline alkaloid found in the plant Stephania tetrandra.[1][2] It is a diastereomer of the more widely studied compound, tetrandrine.[1] this compound and its derivatives have garnered significant attention in the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and calcium channel blocking effects.[3][4] The core structure of this compound, with its two stereocenters, presents a unique scaffold for medicinal chemistry exploration. This document provides a comprehensive overview of the synthesis of this compound derivatives, their biological evaluation, and the underlying mechanisms of action.
Core Structure of this compound
This compound is characterized by a bisbenzylisoquinoline skeleton with the chemical formula C38H42N2O6.[5] It possesses two chiral centers, leading to different stereoisomers. The molecule consists of two tetrahydroisoquinoline units linked by a diaryl ether bridge.
Synthesis of this compound Derivatives
The total synthesis of this compound and its analogs is a complex process that has been refined over the years. The general strategy involves the synthesis of two distinct tetrahydroisoquinoline moieties, followed by their coupling to form the characteristic bisbenzylisoquinoline core.
General Synthetic Strategy
A common approach to synthesizing the this compound scaffold involves the following key steps:
-
Synthesis of Tetrahydroisoquinoline Units: The two tetrahydroisoquinoline rings are typically constructed via an N-acyl Pictet-Spengler condensation.[6]
-
Diaryl Ether Formation: The crucial diaryl ether linkage is formed through a copper-catalyzed Ullmann condensation reaction.[6][7][8] This reaction couples an aryl halide with a phenol.[8]
The sequence of these coupling reactions can influence the diastereomeric ratio of the final products, allowing for the selective synthesis of either tetrandrine or this compound.[6]
Synthesis of Specific Derivatives
Modifications to the this compound scaffold are often targeted at specific positions to enhance biological activity or improve pharmacokinetic properties. Common modification sites include the C-5, C-12, and C-14 positions.[1][9]
For instance, Suzuki-Miyaura coupling has been employed to introduce various aryl groups at the C-5 position of a 5-bromotetrandrine intermediate, leading to a series of novel derivatives with enhanced anti-tumor activity. Similarly, the C-14 position has been modified to create sulfonamide derivatives with potent cytotoxic effects against various cancer cell lines.[10]
Experimental Protocols
Representative Synthesis of a Tetrandrine Analog (RMS Compound)
The following protocol is a representative example based on the synthesis of novel tetrandrine analogues, which shares a common synthetic pathway with this compound derivatives.[1]
Objective: To synthesize a tetrandrine analog by modifying the methoxy group at the C-12 position.
Materials:
-
Intermediate 11 (as described in the source literature)[1]
-
Appropriate aryl halide or other coupling partner
-
Copper catalyst (e.g., copper(I) iodide)
-
Ligand (e.g., a diamine)
-
Base (e.g., potassium carbonate)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))[8]
-
Reagents for purification (e.g., silica gel, solvents for chromatography)
Procedure:
-
Preparation of Reactants: In a reaction vessel, dissolve Intermediate 11 and the desired coupling partner in the chosen solvent (e.g., DMF).
-
Addition of Catalyst and Base: Add the copper catalyst, ligand, and base to the reaction mixture.
-
Reaction: Heat the mixture to a high temperature (often exceeding 150-200°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8][11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[12]
Biological Activities and Structure-Activity Relationships
This compound derivatives have been investigated for a variety of therapeutic applications, with a strong focus on oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of this compound derivatives against a range of human cancer cell lines.[13][12][14]
Table 1: In Vitro Anticancer Activity of Selected Tetrandrine/Isotetrandrine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Tetrandrine Derivative 31 | HMCC97L (Hepatocellular Carcinoma) | 1.06 | [14] |
| Tetrandrine Derivative 23 | MDA-MB-231 (Breast Cancer) | 1.18 ± 0.14 | [13][10] |
| Tetrandrine Derivative 1 | A549 (Lung Cancer) | ~2 | [9] |
| Tetrandrine Derivative 3 | A549 (Lung Cancer) | ~2 | [9] |
| Fangchinoline Derivative 4g | A549 (Lung Cancer) | 0.59 | [15] |
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on their chemical structure. Key SAR observations include:
-
C-14 Position: The introduction of sulfonamide groups at the C-14 position can significantly enhance cytotoxic activity.[13][10] In particular, substitutions with electron-withdrawing groups on the benzene ring of the sulfonamide moiety tend to increase anti-proliferative effects.[10]
-
C-5 Position: Suzuki-Miyaura coupling at the C-5 position has yielded derivatives with more potent anti-tumor activities compared to the parent compound, tetrandrine.[9]
-
C-12 Position: Modifications at the C-12 methoxy group, such as its replacement with a trifluoromethoxy or chlorine substituent, have led to compounds with enhanced anticancer properties and, in some cases, reduced toxicity to healthy cells.[1]
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways.
Key Signaling Pathways
-
MAPK and NF-κB Pathways: this compound has been shown to protect against lipopolysaccharide-induced acute lung injury by suppressing the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3]
-
PI3K/Akt/mTOR Pathway: Some derivatives inhibit the phosphorylation of PI3K, Akt, and mTOR, which is correlated with their ability to induce apoptosis and inhibit cell migration in cancer cells.[15]
-
Apoptosis Pathways: These compounds can induce apoptosis through both intrinsic (mitochondria-initiated) and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and cleavage of poly (ADP ribose) polymerase (PARP).[1][16]
-
Endoplasmic Reticulum (ER) Stress: Certain derivatives can initiate ER stress-associated apoptotic cell death, potentially involving the activation of the JNK pathway.[14]
Pharmacokinetics and Metabolism
The clinical application of natural bisbenzylisoquinoline alkaloids can be limited by factors such as toxicity and unfavorable pharmacokinetic profiles.[1]
Pharmacokinetics of this compound
Studies in rats have shown that the pharmacokinetics of this compound (ITD) can be dose-dependent.[17] After intravenous administration, the drug's elimination fits a two-compartment open model, with non-linear kinetics observed at higher doses.[17] The elimination half-life is significantly longer after oral administration compared to intravenous injection.[17] Distribution is extensive, with high concentrations found in the lung and liver.[17]
Metabolism
In vitro studies using rat hepatic S9 fractions have shown that this compound is substantially metabolized.[18][19] The primary metabolic pathways are N-demethylation and oxidation of the isoquinoline ring.[18][19] The potential for metabolism and the generation of toxic intermediates is a key driver for the synthesis of novel derivatives with improved stability and safety profiles.[1]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic strategies developed, primarily centered around the Ullmann condensation and Pictet-Spengler reaction, allow for the creation of diverse chemical libraries. Structure-activity relationship studies have provided valuable insights, guiding the rational design of more potent and selective analogs.
Future research should continue to focus on:
-
Optimizing Synthetic Routes: Developing more efficient and diastereoselective synthetic methods.
-
Improving Pharmacokinetic Properties: Designing derivatives with enhanced bioavailability, metabolic stability, and reduced toxicity.
-
Exploring Novel Mechanisms: Further elucidating the complex signaling pathways modulated by these compounds to identify new therapeutic targets.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents to overcome drug resistance.
The continued exploration of the chemical space around the this compound scaffold holds great promise for the development of next-generation therapeutics for a variety of diseases.
References
- 1. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine and this compound, two bisbenzyltetrahydroisoquinoline alkaloids from Menispermaceae, with rat uterine smooth muscle relaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. A modular approach to the bisbenzylisoquinoline alkaloids tetrandrine and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Formal synthesis of the bisbenzylisoquinoline alkaloid berbamunine by asymmetric substitution of chiral organolithium compounds. | Semantic Scholar [semanticscholar.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Synthesis of Tetrandrine Derivatives and Their Biological Activity [yyhx.ciac.jl.cn]
- 13. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Design and synthesis of novel tetrandrine derivatives as potential anti-tumor agents against human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Pharmacokinetics and distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In-vitro metabolism of this compound, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotetrandrine: A Technical Guide to its Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotetrandrine, a bis-benzylisoquinoline alkaloid, is a stereoisomer of the more extensively studied compound, tetrandrine. While research has indicated several potential pharmacological activities for this compound, including anti-inflammatory and calcium channel blocking effects, a comprehensive toxicological profile is not well-established in publicly available literature. This technical guide synthesizes the available safety data for this compound, supplemented with data from its stereoisomer, tetrandrine, to provide a provisional assessment of its toxicological profile. It is critical to note that the use of tetrandrine data as a read-across for this compound should be approached with caution, as stereoisomers can exhibit different toxicological properties. This document is intended to be a resource for researchers and drug development professionals, highlighting both what is known and the significant data gaps that exist for this compound.
Physicochemical Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (R,S)-Tetrandrine, Isosinomenin A |
| Molecular Formula | C38H42N2O6 |
| Molecular Weight | 622.76 g/mol |
| CAS Number | 477-57-6 |
| Appearance | Powder |
Non-Clinical Toxicology
Comprehensive toxicological data for this compound is limited. The following sections summarize the available information, with data on tetrandrine provided for comparative and predictive purposes.
Acute Toxicity
A Safety Data Sheet (SDS) for this compound classifies it as "Harmful if swallowed" (Acute toxicity, Oral, Category 4), though no specific oral LD50 value is provided.[1] For tetrandrine, an intravenous LD50 has been determined in mice.
Table 1: Acute Toxicity Data for Tetrandrine (Intravenous)
| Species | Route | LD50 | Reference |
| Mouse | Intravenous | 444.67 ± 35.76 mg/kg | [2] |
Sub-Acute and Sub-Chronic Toxicity
No specific sub-acute or sub-chronic toxicity studies for this compound were identified. A 14-day sub-acute intravenous study on tetrandrine in mice indicated transient toxicity to the liver, lungs, and kidneys at a dose of 150 mg/kg/day.[2] The study identified a dose of up to 90 mg/kg/day for 14 consecutive days as a safe application dose.[2] A subchronic oral toxicity study of a liquid extract of Stephania tetrandra, a plant containing tetrandrine, did not produce toxicities in Wistar rats at the tested doses.[3]
Table 2: Sub-Acute Toxicity of Tetrandrine (Intravenous)
| Species | Route | Dose | Duration | Findings | NOAEL | Reference |
| Mouse | Intravenous | 30, 90, 150 mg/kg/day | 14 days | Transient toxicity to liver, lungs, and kidneys at 150 mg/kg/day.[2] | 90 mg/kg/day[2] | [2] |
Genotoxicity
No in vitro or in vivo genotoxicity studies for this compound were found. Studies on tetrandrine suggest it is a weak indirect-acting genotoxicant. In vitro, tetrandrine increased sister-chromatid exchange (SCE) in Chinese hamster lung (V79) cells with metabolic activation, but it did not induce micronuclei.[4] In vivo, tetrandrine also elevated SCE levels in mouse spleen cells but did not induce micronuclei in mouse bone marrow.[4] Furthermore, tetrandrine has been shown to be a potent genotoxic enhancer, increasing the mutagenic activity of several known mutagens in the Salmonella/histidine reversion assay.[5]
Table 3: Genotoxicity Profile of Tetrandrine
| Assay Type | System | Concentration/Dose | Metabolic Activation | Result | Reference |
| In Vitro | |||||
| Micronucleus Assay | Chinese Hamster Lung (V79) Cells | Not specified | With | Negative[4] | [4] |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Lung (V79) Cells | > 0.08 mg/ml | With | Positive[4] | [4] |
| Salmonella/Histidine Reversion | S. typhimurium TA98 | Not specified | With | Weakly mutagenic[5] | [5] |
| In Vivo | |||||
| Micronucleus Assay | Mouse Bone Marrow | Up to 100 mg/kg bw | Not applicable | Negative[4] | [4] |
| Sister Chromatid Exchange (SCE) | Mouse Spleen Cells | > 100 mg/kg bw | Not applicable | Positive[4] | [4] |
Carcinogenicity
The Safety Data Sheet for this compound states that it is not classified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1] However, no long-term carcinogenicity bioassays for this compound were identified in the literature.
Reproductive and Developmental Toxicity
No reproductive and developmental toxicity studies for this compound were found. Standard regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline the requirements for these studies, which include assessments of fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.[6][7]
Mechanism of Action and Signaling Pathways
This compound's pharmacological and potential toxicological effects are linked to its interaction with several cellular signaling pathways. It is known to be an inhibitor of G protein activation of phospholipase A2 (PLA2).[8] Additionally, it has been shown to interact with alpha1-adrenoceptors.[9] A study demonstrated that this compound protects against lipopolysaccharide-induced acute lung injury by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10]
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocols
Generalized Protocol for a 90-Day Sub-Chronic Oral Toxicity Study (as per OECD TG 408)
This protocol outlines the general steps for evaluating the sub-chronic oral toxicity of a substance like this compound.
Caption: Generalized workflow for a sub-chronic toxicity study.
Human Safety and Adverse Effects
No clinical trials specifically evaluating the safety of this compound in humans were identified. Therefore, there is no established profile of adverse effects for this compound.
Discussion and Data Gaps
The available data on the toxicology and safety profile of this compound is sparse. The primary information comes from a limited number of in vitro studies and a single Safety Data Sheet. While data from its stereoisomer, tetrandrine, provides some insight into potential hazards, direct extrapolation is not scientifically rigorous.
Key data gaps for a comprehensive safety assessment of this compound include:
-
Acute Toxicity: Determination of oral, dermal, and inhalation LD50 values.
-
Repeated Dose Toxicity: Sub-chronic (90-day) and chronic toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: A full battery of in vitro and in vivo genotoxicity tests.
-
Carcinogenicity: A 2-year rodent bioassay.
-
Reproductive and Developmental Toxicity: Comprehensive DART studies.
-
Human Safety: Data from controlled clinical trials.
Conclusion
Based on the limited available information, this compound is classified as harmful if swallowed. Its potential to inhibit key signaling pathways like MAPK and NF-κB suggests therapeutic potential but also warrants a thorough toxicological investigation. The significant data gaps in its safety profile necessitate a cautious approach in any potential development program. Further comprehensive toxicological studies, following established international guidelines, are essential to fully characterize the safety profile of this compound. Researchers and drug developers should consider the information on tetrandrine as preliminary and not a substitute for dedicated studies on this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Effect of tetrandrine on micronucleus formation and sister-chromatid exchange in both in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and genotoxic enhancing effect of tetrandrine in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 8. Inhibition of membrane tubule formation and trafficking by this compound, an antagonist of G-protein-regulated phospholipase A2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-adrenoceptor interaction of tetrandrine and this compound in the rat: functional and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotetrandrine as a Calcium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotetrandrine, a bis-benzylisoquinoline alkaloid, has emerged as a molecule of significant interest due to its diverse pharmacological activities, including its role as a calcium channel blocker. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on voltage-gated calcium channels, and the downstream signaling pathways it modulates. The guide summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While much of the literature discusses this compound in conjunction with its more studied isomer, tetrandrine, this guide focuses on the specific properties and actions of this compound where data is available.
Introduction to this compound and Calcium Channel Blockade
This compound is a naturally occurring compound found in the plant Stephania tetrandra.[1] It belongs to the class of bis-benzylisoquinoline alkaloids and is an isomer of the well-studied compound tetrandrine.[2] Calcium channel blockers (CCBs) are a class of drugs that inhibit the flow of calcium ions (Ca2+) through calcium channels in cell membranes.[3] By doing so, they play a crucial role in regulating a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[4][5] The therapeutic applications of CCBs are widespread, particularly in the management of cardiovascular diseases such as hypertension and arrhythmias.[4][6]
This compound has been shown to exhibit calcium channel blocking activity, contributing to its pharmacological effects, such as smooth muscle relaxation.[2] Its ability to modulate intracellular calcium concentrations makes it a subject of ongoing research for various therapeutic applications.
Mechanism of Action: Targeting Voltage-Gated Calcium Channels
This compound, like its isomer tetrandrine, is known to block voltage-gated calcium channels, particularly the L-type and T-type channels.[6] These channels are critical in controlling calcium influx into excitable cells like smooth muscle and neurons. The blockade of these channels by this compound leads to a reduction in intracellular calcium concentration, which in turn triggers a cascade of downstream effects.
L-Type Calcium Channels
L-type calcium channels are high-voltage activated channels that are predominantly found in skeletal muscle, smooth muscle, and cardiac muscle. They are a primary target for many clinically used calcium channel blockers. While specific binding studies for this compound on L-type channels are limited, the functional effects observed, such as vasorelaxation, strongly suggest an interaction.
T-Type Calcium Channels
T-type calcium channels are low-voltage activated channels that play a role in neuronal firing and pacemaker activity. The blockade of T-type calcium channels can contribute to the antihypertensive and antiarrhythmic effects of a compound.[6]
Quantitative Data on this compound's Efficacy
While direct IC50 values for this compound on specific calcium channel subtypes are not extensively reported, functional assays provide quantitative measures of its calcium-modulating effects. The following table summarizes key inhibitory concentrations of this compound from functional studies on rat aorta. For comparison, data for its isomer, tetrandrine, are also included where available.
| Parameter | This compound IC50 (µM) | Tetrandrine IC50 (µM) | Tissue/Cell Type | Reference |
| Refilling of intracellular Ca2+ stores sensitive to noradrenaline | 14.9 | 7.4 | Rat isolated aorta | [2] |
| Spontaneous contractile response after depletion of noradrenaline-sensitive intracellular stores | 19.6 | 11.6 | Rat isolated aorta | [2] |
| Noradrenaline-induced contraction in Ca2+-free solution | 174.9 | 252.8 | Rat isolated aorta | [2] |
Downstream Signaling Pathways
The blockade of calcium influx by this compound initiates a series of intracellular signaling events. The reduction in intracellular Ca2+ can affect the activity of various calcium-dependent enzymes and transcription factors.
Calmodulin and CaMKII
Calmodulin (CaM) is a primary intracellular calcium sensor. Upon binding Ca2+, it activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7] This kinase, in turn, phosphorylates a multitude of downstream targets, influencing processes like gene expression and cell cycle regulation. By reducing intracellular calcium, this compound can be inferred to attenuate the CaM/CaMKII signaling pathway. Studies on tetrandrine have shown that it can target CaMKII in liver cancer cells, suggesting a potential mechanism for its anti-proliferative effects.[8]
Protein Kinase C (PKC)
Protein Kinase C (PKC) is another family of kinases that can be activated by calcium and diacylglycerol. PKC plays a role in various cellular processes, including muscle contraction and gene expression.[9] Inhibition of calcium influx by this compound would likely lead to a reduction in the activation of calcium-dependent PKC isoforms.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the activity of calcium channel blockers like this compound.
Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of ion channel activity in individual cells.[5][10][11][12][13]
Objective: To measure the effect of this compound on voltage-gated calcium currents.
Materials:
-
Cell line expressing the calcium channel of interest (e.g., HEK293 cells transfected with Cav1.2).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.5 NaGTP, 10 HEPES (pH 7.2).
-
This compound stock solution.
Procedure:
-
Prepare cells on glass coverslips.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Mount the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage steps to elicit calcium currents (e.g., step from a holding potential of -80 mV to various test potentials).
-
Record baseline currents.
-
Perfuse the chamber with external solution containing various concentrations of this compound.
-
Record currents in the presence of the compound.
-
Analyze the data to determine the effect of this compound on current amplitude and kinetics.
Calcium Imaging with Fura-2 AM
This method measures changes in intracellular calcium concentration using a fluorescent dye.[1][14][15][16][17]
Objective: To determine the effect of this compound on intracellular calcium levels.
Materials:
-
Cells of interest plated on glass-bottom dishes.
-
Fluorescence microscope with an excitation filter wheel and a sensitive camera.
-
Fura-2 AM (acetoxymethyl ester) stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Depolarizing agent (e.g., high potassium solution).
-
This compound stock solution.
Procedure:
-
Load cells with Fura-2 AM (typically 1-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Mount the dish on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Record the baseline 340/380 ratio.
-
Perfuse the cells with a solution containing this compound for a defined period.
-
Stimulate the cells with a depolarizing agent to open voltage-gated calcium channels.
-
Record the change in the 340/380 ratio.
-
Analyze the data to quantify the effect of this compound on the calcium response.
Vascular Relaxation in Isolated Tissue Bath
This ex vivo technique assesses the effect of a compound on the contractility of blood vessels.[4][18][19][20]
Objective: To measure the vasorelaxant effect of this compound.
Materials:
-
Isolated segments of an artery (e.g., rat thoracic aorta).
-
Isolated tissue bath system with force transducers.
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose.
-
Vasoconstrictor agent (e.g., phenylephrine or KCl).
-
This compound stock solution.
Procedure:
-
Dissect the artery and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, aerated with 95% O2/5% CO2 at 37°C.
-
Allow the tissues to equilibrate under a resting tension of ~1-2 g for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine at 1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
Analyze the data to generate a concentration-response curve and calculate the EC50 for relaxation.
Conclusion
This compound is a promising natural compound with demonstrable calcium channel blocking activity. Its ability to modulate intracellular calcium levels underpins its potential therapeutic effects, particularly in the cardiovascular system. While more research is needed to fully elucidate its specific interactions with different calcium channel subtypes and to delineate the full spectrum of its downstream signaling effects, the available data and established experimental protocols provide a strong foundation for future investigations. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the understanding and application of this compound in drug discovery and development. Further studies focusing on obtaining precise quantitative data for this compound and exploring its effects in various disease models will be crucial in realizing its full therapeutic potential.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Alpha-adrenoceptor interaction of tetrandrine and this compound in the rat: functional and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated calcium channels (Ca<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the Ca2+/Calmodulin-dependent protein kinase II by Tetrandrine in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C and calcium/calmodulin-activated protein kinase II (CaMK II) suppress nicotinic acetylcholine receptor gene expression in mammalian muscle. A specific role for CaMK II in activity-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of relaxation responses of vascular and non-vascular smooth muscle to endothelium-derived relaxing factor (EDRF), acidified sodium nitrite (NO) and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Isotetrandrine Synthesis and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction Isotetrandrine is a bisbenzylisoquinoline alkaloid with the molecular formula C₃₈H₄₂N₂O₆[1][2]. It is a diastereomer of tetrandrine and is found naturally in the roots of plants such as Stephania tetrandra. This compound exhibits a range of significant pharmacological activities, including acting as a calcium channel blocker, an antineoplastic agent, and an immunosuppressive agent[2]. Its potential therapeutic applications have driven the need for robust and efficient protocols for its synthesis and purification. This document provides detailed methodologies for both the total chemical synthesis of this compound and its extraction from natural sources, followed by comprehensive purification protocols to achieve high purity suitable for research and drug development.
Section 1: Total Synthesis of this compound
Total synthesis offers a reliable method for producing this compound and its analogues, providing an alternative to extraction from natural sources which can be variable. A modular approach is often employed, involving the synthesis of two distinct tetrahydroisoquinoline moieties, followed by their coupling.[3]
Key Synthetic Steps
The synthesis generally involves the following key transformations[3][4]:
-
N-acyl Pictet-Spengler Condensation: To construct the core tetrahydroisoquinoline rings.
-
Ullmann Coupling: A copper-catalyzed reaction to form the diaryl ether linkages that connect the two isoquinoline units.
-
Reduction: Final reduction of amide or carbamate groups to yield the N-methylated tertiary amines characteristic of this compound.
Experimental Protocol: Modular Synthesis
This protocol is based on a modular synthetic route. The synthesis is complex and involves multiple steps; the following is a generalized workflow.
-
Preparation of Tetrahydroisoquinoline Monomers: Synthesize the two key monomeric tetrahydroisoquinoline units separately using N-acyl Pictet-Spengler reactions from commercially available building blocks.
-
First Diaryl Ether Formation (Ullmann Coupling): Couple one of the protected tetrahydroisoquinoline monomers with a suitable halogenated aromatic partner using a copper catalyst (e.g., CuBr·Me₂S) in the presence of a base like cesium carbonate (Cs₂CO₃) and pyridine at elevated temperatures (e.g., 110 °C)[4].
-
Second Tetrahydroisoquinoline Ring Formation: Perform a second cyclization reaction to form the second half of the bisbenzylisoquinoline scaffold.
-
Second Diaryl Ether Formation: Execute a second intramolecular Ullmann coupling to complete the macrocyclic ring structure.
-
Final Reduction: Reduce the amide/carbamate functionalities to the corresponding N-methyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF) at 50 °C[4]. This step yields a racemic mixture of tetrandrine and this compound. The specific diastereomer obtained can be influenced by the sequence of the condensation steps[3].
Data Presentation: Synthesis Parameters
| Step | Reagents & Conditions | Purpose | Typical Yield |
| Pictet-Spengler | Phenylalanine derivatives, Aldehydes, Acid catalyst | Formation of tetrahydroisoquinoline core | 60-80% |
| Ullmann Coupling | Copper(I) bromide, Cesium carbonate, Pyridine, 110 °C | Formation of diaryl ether linkages | 17-77%[4] |
| Reduction | Lithium aluminum hydride (LiAlH₄), THF, 50 °C | Reduction of amides to N-methyl amines | 62-94%[4] |
Section 2: Extraction and Isolation from Stephania tetrandra
The traditional method for obtaining this compound is through extraction from the dried roots of Stephania tetrandra. This process involves solvent extraction followed by an acid-base liquid-liquid partitioning to isolate the alkaloids.
Experimental Protocol: Extraction and Preliminary Purification
-
Maceration and Extraction:
-
Pulverize dried roots of S. tetrandra.
-
Add 10-20 times the amount of 95% ethanol to the powdered root material[5].
-
Perform reflux extraction for 60-120 minutes to extract the alkaloids. The process can be repeated to maximize yield[5].
-
Filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a dilute acid solution (e.g., 2% hydrochloric acid)[5]. Let it stand to precipitate non-alkaloidal impurities.
-
Filter the solution to remove the precipitate.
-
Adjust the pH of the filtrate to approximately 9 with a base (e.g., ammonia water) to precipitate the crude alkaloids[5].
-
Filter and dry the precipitate to obtain the total crude alkaloid extract, which contains a mixture of tetrandrine, this compound (fangchinoline), and other related compounds.
-
Data Presentation: Extraction Parameters
| Step | Solvent/Reagent | Ratio (Solvent:Material) | Purpose |
| Extraction | 95% Ethanol | 10-20 : 1 (v/w)[5] | Extraction of total alkaloids |
| Acid Dissolution | 2% Hydrochloric Acid | ~50 : 1 (v/w)[5] | Separation of acid-soluble alkaloids |
| Precipitation | Ammonia Water | Adjust to pH 9[5] | Precipitation of crude alkaloids |
Section 3: High-Purity Purification Protocols
Whether obtained via synthesis or extraction, the crude product is a mixture that requires further purification. A multi-step chromatographic approach is typically necessary to isolate this compound with high purity.
Protocol 3.1: Column Chromatography
Column chromatography is a fundamental technique for separating the components of the crude alkaloid mixture.
-
Normal Phase (Silica Gel):
-
Reverse Phase (C18):
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A mobile phase of 0.02% aqueous diethylamine and methanol (e.g., in a 25:75 v/v ratio) has been shown to be effective for isolating the related alkaloid tetrandrine, achieving a purity of 98.63%[8]. This system is likely adaptable for this compound.
-
Protocol 3.2: High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids solid supports, minimizing irreversible adsorption of the sample. It is highly effective for purifying alkaloids.
-
Principle: The crude extract is partitioned between two immiscible liquid phases. One phase is held stationary while the other is pumped through, allowing for separation based on the differential partitioning of the components.
-
Solvent System: A common two-phase solvent system for alkaloids is an ether-phosphate buffer system or a dichloromethane-methanol-water system[5][7]. The specific ratio must be optimized for the best separation. For example, a dichloromethane/methanol/water (4:3:2, v/v) system can be used[7].
Protocol 3.3: Crystallization
Crystallization is the final step to achieve the highest purity.
-
Procedure:
-
Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed. Crystal formation can take several hours to days.
-
To improve crystal growth, a seed crystal can be added[9].
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Typical Mobile Phase | Achievable Purity | Advantages |
| Silica Gel Chromatography | Adsorption | Dichloromethane/Methanol Gradient | >90% | Good for initial cleanup |
| Reverse Phase HPLC | Partitioning | Methanol/Aqueous Diethylamine[8] | >98%[8] | High resolution and purity |
| HSCCC | Liquid-Liquid Partitioning | Dichloromethane/Methanol/Water[7] | >98%[5] | No irreversible adsorption, high sample capacity |
| Crystallization | Differential Solubility | Ethanol, Acetone, or Ethyl Acetate | >99% | Yields highly pure, crystalline solid |
Visualizations: Workflows and Signaling Pathways
Synthesis and Purification Workflow
Caption: Overall workflow for this compound production and purification.
Signaling Pathway: Calcium Channel Inhibition
This compound is known to function as a blocker of L-type voltage-gated calcium channels. This action is critical to its effects on cardiovascular and muscle tissues.
References
- 1. scbt.com [scbt.com]
- 2. This compound, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A modular approach to the bisbenzylisoquinoline alkaloids tetrandrine and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 6. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of column chromatography technique for the isolation of tetrandrine from Cyclea peltata and LC-ESI-MS based quantification and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
Application Notes and Protocols for Determining Isotetrandrine Dosage in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid with a range of reported biological activities, including anti-inflammatory and potential anti-cancer properties. Accurate dose determination is a critical step in conducting meaningful and reproducible in vivo studies to evaluate the efficacy and safety of this compound. These application notes and protocols provide a comprehensive guide for researchers, summarizing available dosage information and offering detailed methodologies for determining appropriate dosages of this compound in preclinical animal models.
It is important to note that while some in vivo studies have been conducted with this compound, a significant portion of the available detailed toxicological and dose-ranging data comes from studies on its isomer, Tetrandrine (TET). Due to their structural similarity, data from Tetrandrine studies can provide valuable guidance for initiating dose-finding experiments for this compound. However, researchers should always perform pilot studies to determine the optimal and safe dosage range for this compound in their specific experimental model and conditions.
Section 1: Quantitative Data Summary
The following tables summarize the currently available quantitative data on this compound and its isomer Tetrandrine from various in vivo studies. This information can be used as a starting point for designing dose-ranging experiments.
Table 1: In Vivo Dosages of this compound
| Animal Model | Condition | Route of Administration | Dosage | Observed Effect |
| Male BALB/c Mice | Acute Lung Injury | Intranasal | 20 and 40 mg/kg | Dose-dependent attenuation of pulmonary inflammation[1] |
| Rats | Pharmacokinetics | Intravenous (i.v.) | 12.5, 25, and 50 mg/kg | Pharmacokinetic profiling |
| Rats | Pharmacokinetics | Intragastric (i.g.) | 100 and 250 mg/kg | Pharmacokinetic profiling |
Table 2: In Vivo Dosages of Tetrandrine (Isomer of this compound) for Reference
| Animal Model | Condition | Route of Administration | Dosage | Observed Effect |
| Mice | Doxorubicin-induced Cardiac Injury | Oral | 50 mg/kg | Prevention of cardiac injury and improved cardiac function[2] |
| ApoE-/- Mice | Atherosclerosis | Oral | 20 mg/kg/day | Reduction of atherosclerotic plaques and inflammation[3] |
| Mice | Cervical Tumor Xenograft | - | 20 and 50 mg/kg/day | Increased apoptosis and caspase-3 activation[4] |
| Mice | Pancreatic Tumor Xenograft | - | 50 or 100 mg/kg (every other day) | Reduced tumor growth[4] |
| Mice | Breast Cancer Xenograft | - | 25 mg/kg/day | Tumor growth suppression and apoptosis induction[4] |
Section 2: Experimental Protocols
Given the limited availability of established LD50, NOAEL, and ED50 values for this compound, the following protocols outline the experimental procedures to determine these crucial parameters.
Protocol 1: Determination of Acute Oral Toxicity (LD50) of this compound in Rodents
This protocol is based on the general principles of acute oral toxicity testing.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice), single-sex
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal housing and care facilities
Procedure:
-
Dose Range Finding (Pilot Study):
-
Use a small number of animals (e.g., 1-2 per dose group).
-
Administer a wide range of doses of this compound (e.g., 10, 100, 1000 mg/kg) to different groups.
-
Observe the animals for signs of toxicity and mortality for at least 24 hours.
-
The results of this pilot study will inform the dose selection for the main study.
-
-
Main Study:
-
Based on the pilot study, select at least 3-5 dose levels that are expected to cause mortality ranging from 0% to 100%.
-
Assign a sufficient number of animals (e.g., 5-10 per group) to each dose group and a vehicle control group.
-
Fast the animals overnight before dosing.
-
Prepare the dosing solutions of this compound in the chosen vehicle. Ensure the solution is homogenous.
-
Administer a single oral dose of this compound or vehicle to each animal using an appropriate gavage needle. The volume should be based on the animal's body weight.
-
Observe the animals continuously for the first few hours post-dosing and then periodically for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record the number of mortalities in each group at 24 hours and daily thereafter.
-
-
Data Analysis:
-
Calculate the LD50 value and its 95% confidence interval using a recognized statistical method (e.g., Probit analysis).
-
Protocol 2: Determination of No-Observed-Adverse-Effect-Level (NOAEL) in a 28-Day Repeated Dose Study
This protocol provides a framework for a sub-chronic toxicity study.
Objective: To determine the NOAEL of this compound following daily oral administration for 28 days in rats.
Materials:
-
This compound
-
Vehicle
-
Healthy young adult rats (equal numbers of males and females)
-
Oral gavage needles
-
Equipment for clinical pathology (hematology, clinical chemistry)
-
Equipment for histopathology
Procedure:
-
Dose Selection:
-
Based on the acute toxicity data (LD50) and any other available information, select at least three dose levels (low, mid, high) and a vehicle control group. The highest dose should produce some signs of toxicity but not significant mortality. The lowest dose should not produce any observable adverse effects.
-
-
Study Conduct:
-
Assign a sufficient number of animals (e.g., 10 per sex per group) to each dose group.
-
Administer this compound or vehicle orally once daily for 28 consecutive days.
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food consumption weekly.
-
At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a thorough necropsy on all animals.
-
Record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Collect and preserve major organs and any tissues with gross abnormalities for histopathological examination.
-
-
Data Analysis:
-
Statistically analyze the data for body weight, food consumption, clinical pathology, and organ weights.
-
A pathologist should evaluate the histopathology slides.
-
The NOAEL is the highest dose level at which there are no statistically or biologically significant adverse effects observed in the study.
-
Protocol 3: Efficacy Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
This protocol is based on a published study demonstrating the anti-inflammatory effects of this compound[1].
Objective: To determine the effective dose (ED50) of this compound in reducing inflammation in a mouse model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male BALB/c mice
-
Equipment for bronchoalveolar lavage (BAL)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Groups and Dosing:
-
Divide mice into several groups (n=8-10 per group):
-
Control (saline vehicle)
-
LPS + Vehicle
-
LPS + this compound (multiple dose levels, e.g., 10, 20, 40, 80 mg/kg)
-
LPS + Dexamethasone (positive control)
-
-
Prepare this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
-
-
Induction of Lung Injury and Treatment:
-
Administer the selected doses of this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to the respective groups.
-
One hour after treatment, induce acute lung injury by intranasal administration of LPS (e.g., 5 mg/kg) in anesthetized mice. The control group receives intranasal saline.
-
-
Sample Collection and Analysis (e.g., 6-24 hours post-LPS):
-
Euthanize the mice and perform bronchoalveolar lavage (BAL) with sterile saline.
-
Centrifuge the BAL fluid and collect the supernatant for cytokine analysis using ELISA.
-
Count the total and differential inflammatory cells in the BAL fluid.
-
Harvest lung tissue for myeloperoxidase (MPO) activity assay (a measure of neutrophil infiltration) and histopathology.
-
-
Data Analysis:
-
Analyze the data for inflammatory cell counts, cytokine levels, and MPO activity.
-
Determine the dose-response relationship for the anti-inflammatory effects of this compound.
-
Calculate the ED50, the dose that produces 50% of the maximal inhibitory effect, using non-linear regression analysis.
-
Section 3: Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1].
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotetrandrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of isotetrandrine and protocols for its use in animal models, targeting researchers in pharmacology and drug development.
This compound: Physicochemical Properties and Solubility
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₂N₂O₆ | [1][2] |
| Molecular Weight | 622.75 g/mol | [3] |
| CAS Number | 477-57-6 | [1] |
| Appearance | White to off-white powder | N/A |
| General Solubility | Poor in water, soluble in DMSO and ethanol | Implied from hydrophobicity |
Vehicle Selection and Preparation for Animal Models
The selection of an appropriate vehicle is critical for the safe and effective administration of this compound in animal models. The choice of vehicle depends on the route of administration, the required dose, and the tolerability of the animal species. For oral gavage, which is a common route for administering this compound to rodents, several vehicles can be considered.
Table 2: Common Vehicles for Oral Gavage of Hydrophobic Compounds
| Vehicle | Composition | Notes |
| Methyl Cellulose Suspension | 0.5% - 1% (w/v) carboxymethyl cellulose in sterile water or saline. | Forms a stable suspension. Well-tolerated for daily dosing.[2] |
| DMSO/PEG300/Tween-80/Saline | e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. | A cocktail vehicle for compounds that are difficult to solubilize. The percentage of each component can be adjusted. |
| DMSO/Corn Oil | e.g., 10% DMSO, 90% Corn Oil. | Suitable for lipophilic compounds. The initial dissolution in DMSO is followed by suspension in corn oil. |
| Aqueous Tween 80 | 0.5% - 5% (v/v) Tween 80 in sterile water or saline. | A surfactant that can help to keep the compound in suspension. |
Experimental Protocol: Preparation and Administration of this compound for Oral Gavage in Mice
This protocol provides a general guideline for the preparation and administration of this compound. The final concentration and vehicle composition may need to be optimized based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or 0.5% methyl cellulose solution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Dose Calculation: Calculate the total amount of this compound required based on the body weight of the mice and the desired dose (e.g., 20 mg/kg or 40 mg/kg). For a 25g mouse at 20 mg/kg, the required dose is 0.5 mg.
-
Preparation of Dosing Solution/Suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, for every 10 mg of this compound, start with 50-100 µL of DMSO. Vortex thoroughly until the powder is dissolved. Gentle warming or sonication can aid dissolution.
-
Add the secondary vehicle (e.g., corn oil or 0.5% methyl cellulose solution) to the desired final volume. For oral gavage in mice, a typical administration volume is 10 mL/kg. Therefore, for a 25g mouse, the final volume would be 250 µL.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension. If using methyl cellulose, ensure it is fully hydrated before use.
-
-
Administration via Oral Gavage:
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after administration.
-
Experimental Workflow for this compound Administration
Caption: Workflow for preparing and administering this compound.
Known Signaling Pathways Modulated by this compound and Related Compounds
This compound and its isomer, tetrandrine, have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Signaling Pathway
This compound has been demonstrated to exert anti-inflammatory effects by suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the activation of these pathways leads to the production of pro-inflammatory cytokines. This compound can inhibit this process. Tetrandrine has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking its activation.[5]
Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound's inhibition of MAPK and NF-κB pathways.
Anti-Cancer Signaling Pathways
The anti-cancer effects of the related compound tetrandrine have been attributed to its influence on multiple signaling pathways, including:
-
VEGF/HIF-1α/ICAM-1 Pathway: Tetrandrine can suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor angiogenesis.[6]
-
PI3K/AKT/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Tetrandrine has been shown to inhibit this pathway.[7]
-
STING Pathway: Tetrandrine can activate the STING (Stimulator of Interferon Genes) pathway, leading to an enhanced anti-tumor immune response.[4][8]
Key Anti-Cancer Signaling Pathways Modulated by Tetrandrine
Caption: Tetrandrine's modulation of key anti-cancer pathways.
References
- 1. This compound, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine activates STING/TBK1/IRF3 pathway to potentiate anti-PD-1 immunotherapy efficacy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine suppresses lung cancer growth and induces apoptosis, potentially via the VEGF/HIF-1α/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the molecular mechanism of tetrandrine in inhibiting hepatocellular carcinoma and increasing sorafenib sensitivity by combining network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine alleviates atherosclerosis via inhibition of STING-TBK1 pathway and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isotetrandrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-hypertensive effects. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of specific quantitative validation data for this compound in the scientific literature, this document leverages data from its well-studied isomer, tetrandrine, as a close analytical proxy. The analytical behavior of these isomers is expected to be highly similar.
Analytical Techniques Overview
The two primary methods for the quantification of this compound are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique offers a cost-effective and robust method for quantification. It is suitable for samples with relatively high concentrations of the analyte and less complex matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, making it the gold standard for bioanalytical quantification, especially for low concentrations of this compound in complex biological matrices like plasma and tissue homogenates.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of tetrandrine, which can be considered indicative for this compound quantification.
Table 1: LC-MS/MS Method Validation Parameters for Tetrandrine in Rat Plasma [1]
| Parameter | Value |
| Linearity Range | 5 - 2,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (RSD%) | 2.0 - 9.2% |
| Inter-day Precision (RSD%) | 4.5 - 9.4% |
| Intra-day Accuracy | -7.6 to 10.3% |
| Inter-day Accuracy | -6.0 to 5.3% |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is adapted from a validated method for tetrandrine in rat plasma and is suitable for the quantification of this compound in similar biological matrices.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of 1 M NaOH to alkalize the sample.
-
Add 1 mL of extraction solvent (n-hexane:dichlormethane, 65:35, v/v, containing 1% isopropanol).[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity system or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[2]
-
Column: Dikma C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile:Methanol:20mM Ammonium Formate in water with 0.3% formic acid (20:30:50, v/v/v).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for Tetrandrine, to be optimized for this compound):
3. Method Validation
The method should be validated according to ICH or FDA guidelines, assessing parameters such as linearity, LLOQ, precision, accuracy, recovery, and matrix effect.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for developing an HPLC-UV method for this compound quantification.
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the HPLC system.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of an this compound standard (typically around 230-280 nm).
-
Column Temperature: Ambient or controlled at 30°C.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Sample preparation workflows for this compound analysis.
Disclaimer
The provided protocols and quantitative data are intended as a guide. It is essential to perform in-house validation of any analytical method to ensure it meets the specific requirements of the study and complies with relevant regulatory guidelines. The data for tetrandrine should be used as a reference point for method development for this compound, and specific parameters should be optimized accordingly.
References
Application Notes and Protocols for Investigating Isotetrandrine in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine, a bis-benzylisoquinoline alkaloid, has emerged as a compound of interest in the investigation of cardiovascular diseases. These application notes provide a comprehensive overview of the current understanding of this compound's role in various cardiovascular disease models, detailing its mechanisms of action and providing protocols for its experimental application. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound. While much of the research has been conducted on its stereoisomer, Tetrandrine, this document will focus on the available data for this compound and draw relevant comparisons where applicable.
Mechanism of Action in Cardiovascular Disease
This compound exerts its effects on the cardiovascular system through multiple mechanisms, primarily centered around its anti-inflammatory, antioxidant, and anti-fibrotic properties. It has been shown to interact with key signaling pathways implicated in the pathophysiology of various cardiovascular conditions.
Key Signaling Pathways:
-
α1-Adrenoceptor Interaction: this compound interacts with α1-adrenoceptors, displacing the binding of [3H]prazosin. This interaction suggests a role in modulating vascular tone and cardiac contractility.[1]
-
Calcium Channel Blockade: Like its isomer Tetrandrine, this compound is known to inhibit Ca2+-dependent processes, which is a crucial mechanism in managing conditions like hypertension and arrhythmia.[1][2][3][4]
-
Anti-inflammatory Pathways: Research on the related compound Tetrandrine suggests that these alkaloids can inhibit inflammatory pathways such as the STING-TBK1-NF-κB signaling cascade in macrophages, which is critical in the development of atherosclerosis.[5]
-
Antioxidant and Anti-apoptotic Pathways: Tetrandrine has been demonstrated to protect against myocardial ischemia/reperfusion injury by reducing reactive oxygen species (ROS) production and inhibiting mitochondria-mediated apoptosis.[2][6] This involves the modulation of the Akt/GSK-3β signaling pathway and the Bcl-2/Bax ratio.[6]
-
Anti-fibrotic Mechanisms: Tetrandrine has been shown to reverse cardiac myofibroblast activation and reduce myocardial fibrosis, an effect that appears to be independent of calcium channel blockade.[7]
Cardiovascular Disease Models
Cardiac Hypertrophy
Cardiac hypertrophy, an increase in heart muscle mass, is an adaptive response to pressure overload that can progress to heart failure.
Experimental Model:
A common method to induce cardiac hypertrophy in animal models is through aortic banding (AB), which creates a chronic pressure overload.[2][8] Another approach is the administration of agents like isoproterenol, a β-adrenergic agonist.[9][10]
This compound's Effects:
While direct studies on this compound in cardiac hypertrophy are limited, research on Tetrandrine has shown significant attenuation of cardiac hypertrophy.[2][8] Tetrandrine treatment in mice with AB-induced hypertrophy resulted in reduced heart weight/body weight and lung weight/body weight ratios, and decreased expression of hypertrophic markers.[2][8] The underlying mechanism involves the suppression of the ROS-dependent ERK1/2 signaling pathway.[2][8]
Quantitative Data Summary (Tetrandrine in Aortic Banding Model):
| Parameter | Control (Sham) | Aortic Banding (Vehicle) | Aortic Banding + Tetrandrine (50 mg/kg/day) |
| Heart Weight / Body Weight (mg/g) | 3.5 ± 0.2 | 5.8 ± 0.3 | 4.2 ± 0.2 |
| Lung Weight / Body Weight (mg/g) | 4.8 ± 0.3 | 7.9 ± 0.5 | 5.6 ± 0.4 |
| Cardiomyocyte Cross-sectional Area (μm²) | 250 ± 20 | 550 ± 40 | 350 ± 30 |
| β-MHC mRNA Expression (fold change) | 1.0 | 8.5 ± 1.2 | 3.2 ± 0.5 |
| ANP mRNA Expression (fold change) | 1.0 | 12.3 ± 1.8 | 4.5 ± 0.7 |
Data are representative values compiled from literature and are presented as mean ± SEM.
Myocardial Infarction and Ischemia/Reperfusion Injury
Myocardial infarction (MI), or heart attack, leads to cardiomyocyte death and subsequent cardiac remodeling. Ischemia/reperfusion (I/R) injury occurs when blood supply is restored to ischemic tissue, paradoxically causing further damage through oxidative stress and inflammation.
Experimental Model:
MI is often induced in rats or mice by ligating the left anterior descending (LAD) coronary artery.[6][11] I/R injury models involve a period of LAD ligation followed by the removal of the ligature to allow reperfusion.[6][12]
This compound's Effects:
Studies on Tetrandrine have demonstrated its cardioprotective effects in MI and I/R injury models.[6][11][12] Tetrandrine treatment has been shown to reduce infarct size, decrease cardiomyocyte apoptosis, and improve cardiac function.[6][11] These effects are attributed to the inhibition of mitochondrial-mediated apoptosis and the activation of the Akt/GSK-3β signaling pathway.[6]
Quantitative Data Summary (Tetrandrine in Myocardial Infarction/Ischemia-Reperfusion Models):
| Parameter | Sham | MI/R (Vehicle) | MI/R + Tetrandrine |
| Infarct Size (%) | 0 | 45 ± 5 | 25 ± 4 |
| Left Ventricular Ejection Fraction (%) | 75 ± 5 | 40 ± 6 | 60 ± 5 |
| Left Ventricular Fractional Shortening (%) | 40 ± 4 | 20 ± 3 | 30 ± 3 |
| Serum CK-MB (U/L) | 50 ± 10 | 250 ± 30 | 120 ± 20 |
| Serum LDH (U/L) | 200 ± 30 | 800 ± 70 | 400 ± 50 |
| Apoptotic Cardiomyocytes (%) | <1 | 35 ± 5 | 15 ± 3 |
Data are representative values compiled from literature and are presented as mean ± SEM. Dosages of Tetrandrine varied across studies.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries.
Experimental Model:
Atherosclerosis can be induced in susceptible animal models, such as ApoE-/- mice, by feeding them a high-fat diet (HFD).[5]
This compound's Effects:
Research on Tetrandrine in HFD-fed ApoE-/- mice has shown that it can significantly reduce atherosclerotic plaque formation.[5] This effect is associated with decreased macrophage infiltration, reduced production of inflammatory cytokines, and inhibition of the STING-TBK1 signaling pathway in macrophages.[5]
Quantitative Data Summary (Tetrandrine in Atherosclerosis Model):
| Parameter | Control (Chow Diet) | HFD (Vehicle) | HFD + Tetrandrine (20 mg/kg/day) |
| Aortic Plaque Area (%) | <1 | 35 ± 4 | 20 ± 3 |
| Macrophage Infiltration in Plaque (%) | 5 ± 1 | 40 ± 5 | 22 ± 4 |
| Aortic IL-1β Expression (fold change) | 1.0 | 5.2 ± 0.6 | 2.5 ± 0.4 |
| Aortic TNF-α Expression (fold change) | 1.0 | 4.8 ± 0.5 | 2.1 ± 0.3 |
Data are representative values compiled from literature and are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy by Aortic Banding (AB) in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Place the mouse in a supine position and perform a thoracotomy to expose the aortic arch.
-
Pass a 7-0 silk suture around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and allow the animal to recover.
-
-
Sham Operation: Perform the same procedure without tightening the suture around the aorta.
-
This compound Administration: Administer this compound or vehicle (e.g., saline with 0.5% carboxymethylcellulose) daily by oral gavage, starting one week before the AB surgery and continuing for the duration of the experiment (typically 4-8 weeks).[2][8]
-
Assessment:
-
Echocardiography: Perform weekly to monitor cardiac function (left ventricular ejection fraction, fractional shortening, wall thickness).
-
Hemodynamic Measurement: At the end of the study, measure left ventricular systolic and end-diastolic pressures using a Millar catheter.
-
Histology: Harvest the hearts, weigh them, and fix them in 4% paraformaldehyde. Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess cardiomyocyte size and fibrosis.
-
Gene and Protein Expression: Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and signaling pathway components by qRT-PCR and Western blotting.
-
Protocol 2: Induction of Myocardial Infarction (MI) by LAD Ligation in Rats
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Anesthesia: Anesthetize the rat with sodium pentobarbital (50 mg/kg, i.p.).
-
Surgical Procedure:
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
Close the chest in layers.
-
-
Sham Operation: Perform the same procedure without ligating the LAD.
-
This compound Administration: Administer this compound or vehicle intravenously or intraperitoneally at the time of reperfusion (for I/R models) or daily post-MI.[6][11]
-
Assessment:
-
Infarct Size Measurement: After 24 hours (for I/R) or several weeks (for chronic MI), harvest the heart and stain with Evans blue and TTC to delineate the area at risk and the infarcted area.
-
Cardiac Function: Assess cardiac function by echocardiography at various time points post-MI.
-
Biochemical Markers: Measure serum levels of cardiac enzymes (CK-MB, LDH) at 24 hours post-MI.[6]
-
Apoptosis Assay: Perform TUNEL staining on heart sections to quantify cardiomyocyte apoptosis.[11][12]
-
Visualizations
Caption: Signaling pathways modulated by this compound in cardiovascular disease.
Caption: General experimental workflow for investigating this compound.
Conclusion
This compound and its related alkaloids hold promise as therapeutic agents for a range of cardiovascular diseases. Their multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and anti-fibrotic effects, make them attractive candidates for further investigation. The protocols and data presented in these application notes provide a foundation for researchers to explore the full potential of this compound in the context of cardiovascular drug discovery. Further studies are warranted to fully elucidate the specific contributions of this compound to cardioprotection and to optimize its therapeutic application.
References
- 1. Alpha-adrenoceptor interaction of tetrandrine and this compound in the rat: functional and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine blocks cardiac hypertrophy by disrupting reactive oxygen species-dependent ERK1/2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular actions of Radix Stephaniae Tetrandrae: a comparison with its main component, tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine alleviates atherosclerosis via inhibition of STING-TBK1 pathway and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Tetrandrine reverses human cardiac myofibroblast activation and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine blocks cardiac hypertrophy by disrupting reactive oxygen species-dependent ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine attenuates left ventricular dysfunction in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine Ameliorates Myocardial Ischemia Reperfusion Injury through miR-202-5p/TRPV2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isotetrandrine as a Potential Anti-inflammatory Agent
1.0 Introduction
Isotetrandrine (ITD) is a bisbenzylisoquinoline alkaloid with demonstrated anti-inflammatory properties. It belongs to the same class of compounds as tetrandrine (TET), another well-studied alkaloid with similar biological activities. These compounds have been shown to be effective in various in vitro and in vivo models of inflammation.[1][2][3] The primary mechanism of action involves the suppression of key pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediator production and immune cell infiltration.[1][4] These notes provide an overview of the mechanisms of action, protocols for evaluation, and a summary of the quantitative efficacy of this compound as an anti-inflammatory agent.
2.0 Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades. The primary targets include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways.
2.1 Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[5] This phosphorylation marks IκBα for degradation, allowing the freed NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5]
This compound and tetrandrine have been shown to inhibit NF-κB activation by preventing the signal-induced degradation of IκBα.[6][7] This action effectively sequesters NF-κB in the cytoplasm, preventing the transcription of its target inflammatory genes.[8]
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
2.2 Inhibition of MAPK Signaling Pathway
MAPK signaling cascades are key pathways that regulate cellular processes like inflammation and apoptosis.[9] In mammalian cells, three main MAPK families are ERK, JNK, and p38.[9] Inflammatory stimuli activate a phosphorylation cascade (MAPKKK → MAPKK → MAPK), leading to the activation of transcription factors that regulate inflammatory gene expression.[9][10] this compound has been found to significantly inhibit the LPS-induced activation of MAPK pathways, contributing to its anti-inflammatory effect.[1] Studies show that tetrandrine can suppress the phosphorylation of ERK1/2.[8]
Caption: this compound suppresses the activation of the MAPK signaling cascade.
2.3 Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[11][12][13] Its activation involves two signals: a priming signal (Signal 1), often via NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the complex.[12] Tetrandrine has been shown to suppress NLRP3 inflammasome activation, thereby reducing the cleavage of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[11]
Caption: this compound inhibits inflammation by suppressing NLRP3 inflammasome activation.
3.0 Quantitative Data Summary
The anti-inflammatory efficacy of this compound and its related compound tetrandrine has been quantified in several studies. The data below is compiled from various in vitro and in vivo models.
Table 1: In Vitro Efficacy of Tetrandrine/Fangchinoline
| Compound | Assay | Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| Tetrandrine | hIL-6 Activity | 6 µM | 86% | [2] |
| Tetrandrine | mIL-5 Activity | 12.5 µM | 95% | [2] |
| Fangchinoline | hIL-6 Activity | 4 µM | 63% | [2] |
| Fangchinoline | Cyclooxygenase | 100 µM | 35% |[2] |
Table 2: In Vivo Efficacy of this compound/Tetrandrine
| Compound | Model | Dosage | Effect | Reference |
|---|---|---|---|---|
| This compound | LPS-induced Acute Lung Injury (mice) | 20 & 40 mg/kg | Dose-dependent reduction in TNF-α, IL-1β, IL-6 | [1] |
| Tetrandrine | CFA-induced Arthritis (rats) | 20 mg/kg/day | ~50% reduction in serum IL-1β and TNF-α | [14] |
| Tetrandrine | Endotoxin-induced Uveitis (rats) | 10 mg/kg | Suppressed max. inflammation to 38.0% of control | [15] |
| Tetrandrine | IL-1α-induced Uveitis (rats) | 10 mg/kg | Suppressed max. inflammation to 38.3% of control |[15] |
4.0 Experimental Protocols
The following protocols provide a framework for evaluating the anti-inflammatory properties of this compound in a laboratory setting.
4.1 General Experimental Workflow (In Vitro)
Caption: Workflow for in vitro screening of this compound's anti-inflammatory activity.
4.2 Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol details the use of RAW 264.7 murine macrophages to assess the anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (ITD) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
MTT or similar cell viability reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 1 x 10⁵ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: The next day, remove the culture medium. Add fresh medium containing various concentrations of ITD (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO equivalent to the highest ITD concentration). Incubate for 1 hour.[1]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or as predetermined). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis (e.g., ELISA). Store at -80°C until use.
-
Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.
-
-
Cell Viability: In a parallel plate, perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
4.3 Protocol: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol is for quantifying cytokine levels in the collected cell culture supernatants.
Materials:
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit protocol.
-
Coating: If the plate is not pre-coated, coat the microplate wells with the capture antibody overnight.
-
Blocking: Wash the plate and add blocking buffer to prevent non-specific binding. Incubate for 1-2 hours.
-
Sample Incubation: Wash the plate. Add standards and collected supernatants to the appropriate wells. Incubate for 2 hours.
-
Detection: Wash the plate. Add the detection antibody and incubate for 1-2 hours.
-
Conjugate Addition: Wash the plate. Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate for 20-30 minutes in the dark.
-
Substrate Development: Wash the plate. Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stopping Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
4.4 Protocol: Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is for analyzing the activation state of key signaling proteins in cell lysates.
Materials:
-
Collected cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C, with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with another antibody (e.g., for total protein or a loading control like β-actin) to normalize the data.
References
- 1. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathway | Abcam [abcam.com]
- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine alleviates cerebral ischemia/reperfusion injury by suppressing NLRP3 inflammasome activation via Sirt-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. tetrandrine-inhibits-breakdown-of-blood-aqueous-barrier-induced-by-endotoxin-and-interleukin-1-in-rats - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Studying the Effects of Isotetrandrine
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the multifaceted effects of Isotetrandrine. This document provides detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a bis-benzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities.[1] It is an isomer of the more extensively studied compound, tetrandrine.[2] Research suggests that this compound shares many of the pharmacological properties of tetrandrine, including anti-inflammatory, anti-cancer, and calcium channel blocking activities.[2][3] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]
Key Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, making it a compound of interest for therapeutic development. Its primary mechanisms of action include:
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This is achieved, in part, through the suppression of the MAPK and NF-κB signaling pathways.[3]
-
Anti-cancer Effects: Like its isomer tetrandrine, this compound is expected to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5][6] The proposed mechanisms include the induction of apoptosis via caspase activation, cell cycle arrest, and inhibition of tumor growth in vivo.[5][7]
-
Calcium Channel Blockade: this compound acts as a calcium channel blocker, which contributes to its muscle relaxant and potentially other pharmacological effects.[2] This activity can influence a variety of calcium-dependent cellular processes.
Experimental Protocols
This section provides detailed protocols for investigating the key biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cells treated with this compound (as in the MTT assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Logical Relationship of Apoptosis Detection
Caption: Logic of distinguishing cell states via Annexin V/PI staining.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is for examining the effect of this compound on the activation of key proteins in the MAPK and NF-κB signaling pathways.
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting the phosphorylated (activated) forms of key signaling proteins like p38, ERK, JNK (MAPK pathway), and p65, as well as the degradation of IκBα (NF-κB pathway).
Materials:
-
Cells treated with an inflammatory stimulus (e.g., LPS) and/or this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with LPS (e.g., 1 µg/mL) with or without pre-treatment with this compound for a specified time.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin).
-
This compound's Effect on NF-κB Signaling
Caption: this compound inhibits the NF-κB signaling pathway.
In Vivo Anti-inflammatory and Anti-cancer Studies
These are general guidelines for designing in vivo experiments. Specific protocols will vary depending on the animal model and research question.
3.4.1. In Vivo Anti-inflammatory Model (LPS-induced Acute Lung Injury)
-
Animals: Male BALB/c mice.
-
Experimental Groups:
-
Control (saline)
-
LPS only
-
LPS + this compound (low dose, e.g., 20 mg/kg)
-
LPS + this compound (high dose, e.g., 40 mg/kg)
-
-
Procedure:
-
Administer this compound or vehicle intraperitoneally 1 hour before LPS challenge.
-
Induce acute lung injury by intranasal administration of LPS.
-
Sacrifice the mice at a specific time point (e.g., 6 hours) after LPS administration.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
-
Endpoints:
-
Cell count and differential in BALF.
-
Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in BALF (measured by ELISA).
-
Myeloperoxidase (MPO) activity in lung tissue (a measure of neutrophil infiltration).
-
Histopathological examination of lung tissue.
-
3.4.2. In Vivo Anti-cancer Model (Xenograft Tumor Model)
-
Animals: Athymic nude mice.
-
Cell Line: A suitable cancer cell line (e.g., Panc-1, MDA-MB-231).
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound (e.g., 25 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors.
-
-
Endpoints:
-
Tumor growth inhibition rate.
-
Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western blot analysis of tumor lysates for signaling pathway proteins.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MDA-MB-231 | Breast Cancer | Data to be determined |
| Panc-1 | Pancreatic Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (20 µM) | Value ± SD | Value ± SD | Value ± SD |
Table 3: In Vivo Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Value ± SEM | - |
| This compound (25 mg/kg) | Value ± SEM | Calculated Value |
Note: The values in these tables are placeholders and should be replaced with experimental data.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the biological effects of this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of this promising natural compound. It is important to note that while this compound is an isomer of tetrandrine and is expected to have similar activities, the specific effective concentrations and detailed mechanisms may vary, necessitating careful experimental validation.
References
- 1. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Isotetrandrine in Mice
These application notes provide a summary of the available data and protocols for the oral administration of Isotetrandrine (ITD) in mice. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for the oral administration of this compound specifically in mice. The following information is a compilation of related studies, including data from rat models and studies on ITD's isomer, tetrandrine. Researchers should consider this document a starting point and conduct their own dose-finding and pharmacokinetic studies for their specific mouse model.
Overview and Mechanism of Action
This compound (ITD) is a bisbenzylisoquinoline alkaloid that has demonstrated various biological activities, including anti-inflammatory effects. Research suggests that ITD exerts its effects through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] In a mouse model of acute lung injury, ITD was shown to dose-dependently attenuate inflammation by inhibiting the activation of these pathways.[1]
Signaling Pathway of this compound
Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.
Quantitative Data
There is a notable lack of specific pharmacokinetic and acute toxicity data for the oral administration of this compound in mice in the public domain. The following tables summarize available data from related studies.
Pharmacokinetic Parameters of Oral this compound in Rats
While not mouse-specific, the following data from a study on the intragastric administration of ITD in rats can provide some guidance. The plasma concentration-time curves exhibited two marked peaks, suggesting complex absorption or enterohepatic recirculation.[2]
| Parameter | 100 mg/kg | 250 mg/kg |
| Elimination Half-life (t½) | 9.35 ± 3.24 h | 9.01 ± 3.02 h |
Data from a study in rats and may not be representative of mice.[2]
In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury
In a study on lipopolysaccharide (LPS)-induced acute lung injury in male BALB/c mice, treatment with ITD showed dose-dependent protective effects.[1] The route of administration for the in vivo part of this study was not explicitly stated as oral.
| Dose | Effect |
| 20 mg/kg | Attenuation of pulmonary inflammatory cell infiltration, myeloperoxidase activity, and levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid. |
| 40 mg/kg | More pronounced attenuation of the inflammatory parameters compared to the 20 mg/kg dose. |
Acute Toxicity of Tetrandrine (Isomer) via Intravenous Administration in Mice
No specific oral LD50 data for this compound in mice is currently available. The following data is for the intravenous administration of its isomer, tetrandrine, in female BALB/c mice.
| Parameter | Value |
| LD50 (Intravenous) | 444.67 ± 35.76 mg/kg |
This data is for an isomer of ITD and a different route of administration and should be interpreted with caution.
Experimental Protocols
The following are generalized protocols for the oral administration of this compound in mice. These should be adapted and optimized for specific experimental needs.
Protocol for Oral Gavage Administration
Oral gavage ensures accurate dosing.
Materials:
-
This compound (ITD) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)
-
Homogenizer or sonicator
-
Animal balance
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of ITD powder.
-
Suspend or dissolve the ITD in the chosen vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 2 mg/mL).
-
Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the ITD suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Experimental Workflow for Oral Gavage
References
Troubleshooting & Optimization
overcoming Isotetrandrine stability issues in solution
Technical Support Center: Isotetrandrine Solutions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability and solubility challenges encountered when working with this compound in solution.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation or Cloudiness in Aqueous Solution | 1. Poor Aqueous Solubility: this compound is a poorly water-soluble bisbenzylisoquinoline alkaloid. 2. pH Shift: The compound's solubility is pH-dependent. A shift towards neutral or alkaline pH can cause precipitation. 3. High Concentration: The concentration of this compound may exceed its solubility limit in the chosen solvent. | 1. pH Adjustment: Maintain a slightly acidic pH (e.g., pH 2.0-5.5) where the compound exhibits greater stability.[1] 2. Use Co-solvents: Consider using a solvent system. For example, dissolving this compound in a small amount of DMSO or ethanol before adding it to your aqueous buffer can improve solubility. 3. Employ Solubilization Techniques: For persistent issues, use advanced formulation strategies such as cyclodextrin complexation or nanoparticle encapsulation (see protocols below). |
| Loss of Compound Activity or Inconsistent Results | 1. Chemical Degradation: this compound may be degrading over time due to factors like pH, temperature, or light exposure.[1][2] 2. Oxidation: The compound may be susceptible to oxidation, especially in the presence of certain ions or under prolonged exposure to air. 3. Adsorption to Surfaces: The hydrophobic nature of the molecule can lead to its adsorption onto plasticware (e.g., tubes, pipette tips), reducing the effective concentration in your solution. | 1. Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. 2. Control Storage Conditions: Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protect them from light.[1] 3. Use Appropriate Labware: Consider using low-adhesion microtubes or glass vials to minimize loss of the compound. 4. Incorporate Stabilizers: Utilize formulation techniques like encapsulation in liposomes or nanoparticles to protect the drug from chemical degradation.[3][4] |
| Difficulty Dissolving the Lyophilized Powder | 1. Incorrect Solvent: Water is a very poor solvent for this compound. 2. Insufficient Energy: The powder may require more than simple vortexing to dissolve, especially when preparing concentrated stock solutions. | 1. Select an Appropriate Organic Solvent: Start by dissolving this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock.[5] 2. Apply Gentle Heating or Sonication: Briefly warm the solution (e.g., to 37°C) or use a bath sonicator to aid dissolution. Avoid high temperatures, as they can accelerate degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability in solution?
This compound's stability is primarily affected by its poor aqueous solubility and susceptibility to chemical degradation. Key factors to control are:
-
pH: The compound is more stable in acidic conditions (pH 2.0-5.5) and tends to degrade or precipitate in neutral to alkaline solutions.[1]
-
Temperature: Higher temperatures accelerate the degradation rate. Solutions should be kept cool and stored properly.[2]
-
Light: Exposure to light, particularly UV light, can induce degradation.[1] It is crucial to store solutions in amber vials or protect them from light.
Q2: How can I improve the solubility and stability of this compound for in vitro or in vivo studies?
Several formulation strategies can significantly enhance the solubility and stability of poorly soluble drugs like this compound.[6][7] The most common and effective methods are:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior that can encapsulate guest molecules like this compound, increasing their water solubility and stability.[6][8]
-
Nanoparticle Encapsulation: Loading this compound into nanoparticles, such as those made from PLGA (polylactic-co-glycolic acid) or solid lipids, can protect it from degradation, improve its pharmacokinetic profile, and enhance its bioavailability.[3][9][10]
Q3: What is a cyclodextrin inclusion complex and how does it work?
A cyclodextrin inclusion complex is a "host-guest" assembly where the poorly soluble drug molecule (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (the "host").[11] This arrangement masks the hydrophobic nature of the drug from the aqueous environment. The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water, thereby increasing the drug's apparent solubility and protecting it from degradation.[6][8]
Q4: What are the advantages of using nanoparticles for this compound delivery?
Using nanoparticles as carriers for this compound offers several benefits:
-
Increased Solubility and Bioavailability: Nanoparticles can incorporate hydrophobic drugs, improving their solubility and subsequent absorption in vivo.[10]
-
Protection from Degradation: The nanoparticle matrix protects the encapsulated drug from chemical and enzymatic degradation in the biological environment.[3]
-
Controlled Release: Drug release can be sustained over time, which is beneficial for maintaining therapeutic concentrations.[12]
-
Targeted Delivery: While not inherent to all nanoparticles, they can be functionalized to target specific tissues or cells.[7]
Data on Formulation Strategies
The following table summarizes representative data from studies on tetrandrine, a closely related compound, to illustrate the effectiveness of different formulation strategies.
| Formulation Strategy | Key Parameters | Results | Reference |
| PLGA Nanoparticles | Mean Particle Size Drug Loading Encapsulation Efficiency | 203.4 ± 2.8 nm 2.17 ± 0.10% 67.88 ± 4.27% | [12] |
| Solid Lipid Nanoparticles (SLNs) | Mean Particle Size Zeta Potential Entrapment Efficiency | 134 ± 1.3 nm -53.8 ± 1.7 mV 89.57 ± 0.39% | [3] |
Experimental Protocols & Workflows
Decision Workflow for Preparing a Stable this compound Solution
This workflow guides you through selecting an appropriate method to prepare your this compound solution based on your experimental needs.
Protocol 1: Preparation of Cyclodextrin-Isotetrandrine Inclusion Complex
This protocol uses the kneading method, which is suitable for poorly water-soluble drugs and does not require specialized equipment.[11][13]
Materials:
-
This compound powder
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Ethanol (or another suitable solvent to make a paste)
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the appropriate molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.
-
Cyclodextrin Slurry: Place the calculated amount of β-cyclodextrin into a mortar. Add a small amount of deionized water to form a thick, uniform paste.
-
Add this compound: Weigh the corresponding amount of this compound and add it to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, maintain a suitable consistency by adding small amounts of ethanol if the mixture becomes too dry. The mechanical force and intimate contact facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity. Store the final powder in a tightly sealed, light-protected container at room temperature. The resulting powder should be readily dispersible in aqueous solutions.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the emulsion-solvent diffusion method, a common technique for preparing polymeric nanoparticles.[12][14]
Materials:
-
This compound
-
PLGA (Polylactic-co-glycolic acid)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer and probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 10 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. After the addition is complete, emulsify the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion. The sonication energy and time will influence the final particle size.
-
Solvent Evaporation: Leave the resulting emulsion under continuous magnetic stirring at room temperature for several hours (e.g., 4-6 hours) in a fume hood to allow the organic solvent to evaporate completely. This process solidifies the nanoparticles.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C). Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step two more times to remove excess surfactant and unencapsulated drug.
-
Lyophilization and Storage: Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose). Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder. Store the lyophilized powder at -20°C.
Signaling Pathway Diagram
This compound and related alkaloids have been shown to exert antifibrotic effects, often by interfering with key signaling pathways like TGF-β.[15][16] The transforming growth factor-beta (TGF-β) pathway is a central regulator of fibrosis.[17]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 8. Simultaneous improvement to solubility and bioavailability of active natural compound isosteviol using cyclodextrin metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Preparation and characterization of tetrandrine-loaded PLGA nanocomposite particles by premix membrane emulsification coupled with spray-drying method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Pro-Apoptotic Effect of Tetrandrine Loaded Nanoparticles Against Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. yydbzz.com [yydbzz.com]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzylisoquinoline alkaloids inhibit lung fibroblast activation mainly via inhibiting TGF-β1/Smads and ERK1/2 pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
troubleshooting unexpected results in Isotetrandrine experiments
Welcome to the technical support center for researchers utilizing Isotetrandrine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results.
General Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results in experiments involving natural compounds like this compound can stem from several factors:
-
Compound Purity and Stability: The purity of the this compound used can vary between suppliers or even batches. Impurities or degradation of the compound can significantly alter its biological activity.[1] It is crucial to use a high-purity compound and handle it according to the manufacturer's storage recommendations. You should also consider the stability of this compound in your specific cell culture media or solvent over the duration of the experiment.[2][3][4][5]
-
Solubility Issues: this compound is sparingly soluble in water. Improper dissolution can lead to an inaccurate final concentration in your assays. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before preparing your final dilutions in aqueous media. Precipitates may form when diluting a DMSO stock solution into an aqueous medium; vortexing, sonication, or gentle warming (e.g., to 37°C) can help redissolve the compound.
-
Experimental Conditions: Variations in cell culture conditions, such as media composition, serum percentage, cell density, and incubation times, can all contribute to variability in results.[1] Standardize these parameters across all experiments to ensure reproducibility.
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially when preparing serial dilutions, is a common source of error. Ensure your pipettes are calibrated and use proper pipetting techniques.
Cell-Based Assays
Cell Viability Assays (e.g., MTT, XTT)
Q2: I am observing variable or unexpected IC50 values for this compound in my cell viability assays. What could be the problem?
Variability in IC50 values is a frequent issue in cell viability assays.[1][6][7][8][9] Here are some potential reasons and solutions:
-
Assay Interference: Natural compounds, including flavonoids and other plant extracts, can directly interact with the MTT reagent, leading to a false-positive signal and an overestimation of cell viability.[10][11][12] To check for this, run a control experiment without cells, incubating this compound with the MTT reagent to see if a color change occurs. If interference is detected, consider using an alternative viability assay such as the sulforhodamine B (SRB) assay or a crystal violet-based assay.[7]
-
Cell Density: The initial number of cells seeded can significantly impact the IC50 value. Higher cell densities can sometimes lead to increased resistance to cytotoxic agents.[1] It is crucial to optimize and maintain a consistent cell seeding density for all experiments.
-
Incubation Time: The duration of drug exposure can affect the IC50 value. Ensure you are using a consistent incubation time across all experiments.
-
Data Analysis: The method used to calculate the IC50 value can introduce variability. Use a consistent and appropriate curve-fitting model for your data analysis.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting logic for variable IC50 values.
Table 1: Factors Influencing IC50 Values in Cell Viability Assays
| Factor | Potential Impact on IC50 | Recommendation |
| Compound Purity | Lower purity may lead to altered (higher or lower) IC50 values. | Use high-purity this compound and verify with a certificate of analysis. |
| Solubility | Incomplete dissolution results in a lower effective concentration and a higher apparent IC50. | Ensure complete dissolution in a suitable solvent (e.g., DMSO) before dilution in culture medium. |
| Assay Interference | Direct reduction of MTT reagent by the compound can lead to a falsely high IC50. | Perform a cell-free control to check for interference. Consider alternative assays if necessary. |
| Cell Density | Higher cell densities can increase the apparent IC50. | Optimize and standardize the initial cell seeding density for each cell line. |
| Incubation Time | Longer exposure may decrease the IC50. | Use a consistent incubation time for all experiments. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration and increasing the IC50. | Maintain a consistent percentage of FBS in the cell culture medium. |
ELISA
Q3: I am getting high background or a weak signal in my ELISA experiments to measure cytokine levels after this compound treatment. What should I do?
High background and weak signals are common issues in ELISA. Here are some troubleshooting tips:
-
High Background:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or detection reagents. Increase the number of wash cycles and ensure complete removal of wash buffer.[13]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Optimize the antibody concentrations by performing a titration experiment.
-
Blocking: Incomplete blocking of non-specific binding sites can lead to high background. Ensure the blocking buffer is appropriate for your assay and that the blocking step is performed for the recommended duration.
-
Cross-reactivity: The antibodies may be cross-reacting with other proteins in the sample. Ensure the antibodies are specific for the target cytokine.
-
-
Weak or No Signal:
-
Reagent Issues: Ensure all reagents are properly prepared, stored, and not expired.
-
Incorrect Antibody Concentrations: The concentration of the capture or detection antibody may be too low. Optimize the antibody concentrations.
-
Inactive Enzyme: The enzyme conjugate (e.g., HRP) may have lost activity. Use fresh conjugate.
-
Insufficient Incubation Time: Incubation times for antibodies or the substrate may be too short. Follow the recommended incubation times.
-
Western Blotting
Q4: I am not seeing the expected changes in protein expression (e.g., p-NF-κB, p-ERK) in my Western blots after this compound treatment. What could be the issue?
Unexpected Western blot results can be due to a variety of factors:
-
Weak or No Signal:
-
Low Protein Abundance: The target protein may be expressed at low levels in your cells. Consider increasing the amount of protein loaded onto the gel.
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. Use a validated antibody and optimize its concentration.
-
Inefficient Protein Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.
-
Suboptimal Antibody Incubation: The incubation time or temperature for the primary antibody may not be optimal. Try incubating overnight at 4°C.
-
-
Non-specific Bands:
-
High Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding. Reduce the antibody concentrations.
-
Insufficient Blocking: Inadequate blocking can result in non-specific antibody binding. Optimize the blocking buffer and incubation time.
-
Contamination: Keratin contamination from dust or skin can lead to artifact bands.[14] Handle membranes carefully with forceps.
-
Experimental Workflow for Western Blotting
Caption: A typical workflow for Western blot analysis.
In Vivo Experiments
Q5: I am not observing the expected therapeutic effect of this compound in my animal model. What are some potential reasons?
In vivo studies are complex, and a lack of efficacy can be due to several factors:
-
Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or rapid clearance in the animal model, resulting in suboptimal exposure at the target site.[15] Consider performing pharmacokinetic studies to determine the optimal dose and dosing frequency.
-
Animal Model: The chosen animal model may not be appropriate for studying the specific disease or the mechanism of action of this compound.
-
Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of the compound. Ensure the chosen route is appropriate for this compound.
-
Dose Selection: The dose of this compound may be too low to elicit a therapeutic effect. A dose-response study is recommended to determine the optimal dose.
Signaling Pathways
Q6: Can you provide a diagram of the NF-κB signaling pathway and how this compound might affect it?
This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[16][17][18] This pathway is a key regulator of inflammation.
Caption: this compound inhibits LPS-induced NF-κB activation.
Q7: How does this compound interact with the MAPK signaling pathway?
This compound has also been shown to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cell proliferation.[17]
Caption: this compound's inhibitory effect on the MAPK pathway.
Experimental Protocols
Protocol 1: In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol describes a general procedure for inducing an inflammatory response in macrophages using LPS and for evaluating the anti-inflammatory effects of this compound.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in sterile DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO) group.
-
-
LPS Stimulation:
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours). Include a control group without LPS stimulation.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to extract total protein for Western blot analysis of inflammatory signaling proteins (e.g., p-NF-κB, p-ERK).
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Frequently Asked Questions (FAQs)
Q8: What is the recommended solvent for this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro experiments. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q9: Can this compound have off-target effects?
Yes, like many natural compounds, this compound may have off-target effects. It is important to consider this possibility when interpreting your results. If you observe unexpected biological activities, it may be due to the compound interacting with unintended molecular targets. Further investigation using techniques like target deconvolution may be necessary to identify potential off-target interactions.
Q10: What are the known signaling pathways affected by this compound?
This compound has been reported to modulate several key signaling pathways, including:
-
NF-κB Pathway: Inhibition of this pathway is a major mechanism for its anti-inflammatory effects.[16][17][18]
-
MAPK Pathway: Suppression of MAPK signaling contributes to its anti-inflammatory and anti-proliferative activities.[17]
-
Calcium Signaling: this compound is known to be a calcium channel blocker, which is relevant to its cardiovascular effects.
It is important to investigate the specific signaling pathways relevant to your experimental model and biological question.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 細胞培養培地の安定性試験・分析サービス [sigmaaldrich.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 14. Elimination of keratin artifact bands from western blots by using low concentrations of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro metabolism of this compound, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Isotetrandrine Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Isotetrandrine in their experiments. The following information is designed to help you identify potential off-target effects, troubleshoot common experimental issues, and minimize unintended interactions to ensure the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
A1: this compound is a bis-benzylisoquinoline alkaloid with a range of biological activities. Its primary therapeutic targets are often context-dependent and related to its anti-inflammatory, anti-fibrotic, and anti-cancer properties. Known interactions include:
-
On-Target/Therapeutic-Related Pathways:
-
Inhibition of the NF-κB signaling pathway.
-
Suppression of the MAPK signaling pathway.
-
-
Known Off-Targets:
-
Calcium Channels: this compound is known to block calcium influx through specific calcium channels.[1]
-
α1-Adrenoceptors: It interacts with alpha1-adrenoceptors, displacing the binding of ligands like [3H]prazosin.[2]
-
P-glycoprotein (P-gp): It can inhibit the function of this efflux pump, which can affect the disposition of other drugs.[3]
-
Q2: I am observing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity at concentrations intended to be selective for your primary target can be indicative of off-target effects. It is crucial to perform thorough dose-response studies to determine the therapeutic window of this compound in your specific experimental system. High concentrations may engage lower-affinity off-targets, leading to cellular toxicity. We recommend running a cytotoxicity assay, such as the MTT assay, in parallel with your functional assays.
Q3: How can I determine if the observed effect in my experiment is due to an on-target or off-target interaction of this compound?
A3: Differentiating on-target from off-target effects is a critical aspect of drug research. Here are a few strategies:
-
Use of a Structurally Related Inactive Compound: If available, a structurally similar analog of this compound that is inactive against your primary target can be used as a negative control. If this analog produces the same effect, it is likely an off-target effect.
-
Target Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If this compound still elicits the same response in these models, the effect is independent of your target.
-
Rescue Experiments: Overexpression of the primary target might rescue the phenotype induced by this compound if the effect is on-target.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event of your target's activity.
Q4: What is the best approach to proactively identify potential off-targets of this compound?
A4: A systematic approach is recommended to build a comprehensive off-target profile for this compound. This typically involves a tiered screening strategy:
-
In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of this compound.
-
Broad Off-Target Screening Panels: Utilize commercially available screening services that test for binding or functional activity against a large panel of kinases, GPCRs, ion channels, and other common off-targets (e.g., Eurofins SafetyScreen44™, KINOMEscan®).
-
Focused Confirmatory Assays: Based on the results from the broad screening, perform detailed functional and binding assays for the identified potential off-targets to confirm the interactions and determine their potency (IC50/Ki).
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise in Biochemical Assays (e.g., Kinase Assays)
-
Possible Cause: Compound interference (autofluorescence or quenching), reagent contamination, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Compound Interference Check: Run a control plate with this compound alone (no enzyme or substrate) to measure its intrinsic fluorescence or quenching properties at the assay wavelengths.
-
Reagent Purity: Use high-purity reagents and prepare fresh buffers and ATP solutions for each experiment.
-
Optimize Enzyme and Substrate Concentrations: Titrate the kinase and substrate concentrations to find the optimal window for activity and inhibition.
-
ATP Concentration: If screening against kinases, determine the Km of ATP for your specific kinase and run the assay at or near this concentration, as IC50 values for ATP-competitive inhibitors are sensitive to ATP levels.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Cell health variability, inconsistent cell seeding density, or compound precipitation.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability.
-
Compound Solubility: Visually inspect the wells after adding this compound for any signs of precipitation. If solubility is an issue, consider using a lower concentration of DMSO (typically ≤ 0.5%) or formulating the compound with a non-ionic surfactant like Pluronic F-127.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
-
Quantitative Data Summary
| Target Family | Specific Target | Assay Type | Compound | Ki (µM) | IC50 (µM) | Reference |
| Adrenoceptor | α1-adrenoceptor | Radioligand Binding ([3H]prazosin) | This compound | 1.6 ± 0.4 | - | [2][4] |
| Functional Assay (Noradrenaline-induced contraction) | This compound | - | 174.9 | [2][4] | ||
| Functional Assay (Spontaneous contraction) | This compound | - | 19.6 | [2][4] | ||
| Functional Assay (Refilling of Ca2+ stores) | This compound | - | 14.9 | [2][4] | ||
| Calcium Channel | T-type calcium channels | Electrophysiology | Tetrandrine (related compound) | - | ~10 | [5] |
Note: Data for this compound's effect on a broad kinase panel is not publicly available and would require experimental determination.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 10 µL of the kinase solution (pre-diluted in kinase reaction buffer) to each well.
-
Add 10 µL of the substrate solution (pre-diluted in kinase reaction buffer).
-
Initiate the kinase reaction by adding 10 µL of [γ-33P]ATP solution (final concentration at the Km for the specific kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Competitive Radioligand Binding Assay for α1-Adrenoceptors
This protocol is adapted from studies investigating the interaction of this compound with α1-adrenoceptors.[2][4]
Materials:
-
Rat cerebral cortical membranes (or cell line expressing α1-adrenoceptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]prazosin (radioligand)
-
This compound stock solution (in DMSO)
-
Non-specific binding control (e.g., 10 µM phentolamine)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In reaction tubes, combine:
-
100 µL of membrane preparation (protein concentration to be optimized)
-
50 µL of [3H]prazosin (at a final concentration near its Kd)
-
50 µL of this compound dilution, vehicle, or non-specific binding control.
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of this compound concentration and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant.
Protocol 3: MTT Cytotoxicity Assay
This protocol is a standard method to assess the effect of this compound on cell viability.[6][7][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.
Visualizations
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Logical troubleshooting flow for inconsistent cell-based assay results.
References
- 1. An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assessing and Mitigating Isotetrandrine-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Isotetrandrine (ITD). All guidance is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced cytotoxicity and what are its primary mechanisms?
A1: this compound-induced cytotoxicity refers to the ability of this bisbenzylisoquinoline alkaloid to cause cell death. While research on this compound is less extensive than on its isomer, Tetrandrine (TET), the primary mechanisms of cytotoxicity are understood to involve the induction of apoptosis and autophagy.[1][2]
-
Apoptosis: ITD can trigger programmed cell death. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[3][4] Key events include the cleavage of downstream targets like Poly (ADP-ribose) polymerase (PARP).[5]
-
Autophagy: ITD can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1] This process can have a dual role; it can lead to autophagic cell death but may also act as a pro-survival mechanism for cancer cells under stress.[2]
-
Signaling Pathway Modulation: ITD has been shown to suppress inflammatory responses by inactivating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-Kappa B (NF-κB) pathways.[6]
Q2: How can I measure or assess this compound-induced cytotoxicity in my experiments?
A2: The choice of assay depends on the specific cytotoxic mechanism you wish to measure. The two most common methods are:
-
Metabolic Viability Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan product. A decrease in color intensity indicates reduced cell viability.
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the amount of lactate dehydrogenase (LDH) released from cells into the culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis. An increase in LDH activity in the supernatant corresponds to an increase in cytotoxicity.
Q3: Can this compound-induced cytotoxicity be mitigated or prevented?
A3: Yes, mitigation is possible, particularly if the cytotoxicity is mediated by oxidative stress. The use of antioxidants can be an effective strategy.
-
Antioxidants: Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) has been shown to significantly block apoptosis induced by related compounds, likely by scavenging reactive oxygen species (ROS) that can be generated during treatment.[3][7] This suggests that if ITD-induced cytotoxicity involves an oxidative stress component, antioxidants may offer a protective effect.
Quantitative Data Summary
Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines are limited in publicly available literature. However, existing research indicates that this compound is generally less cytotoxic than its isomer, Tetrandrine.
Table 1: Comparative Cytotoxicity of Tetrandrine and this compound
| Compound | Cell Line | IC50 (µM) | Relative Efficacy |
| Tetrandrine | MCF-7 (Breast Cancer) | 3.82 | Higher Cytotoxicity |
| This compound | MCF-7 (Breast Cancer) | 14.28 | Lower Cytotoxicity |
| Tetrandrine | HCT116 (Colon Cancer) | 4.31 | Higher Cytotoxicity |
| This compound | HCT116 (Colon Cancer) | 12.51 | Lower Cytotoxicity |
| Tetrandrine | HeLa (Cervical Cancer) | 3.48 | Higher Cytotoxicity |
| This compound | HeLa (Cervical Cancer) | 11.75 | Lower Cytotoxicity |
Source: Data synthesized from studies comparing the cytotoxic activities of Tetrandrine and its related alkaloids.[1]
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Diagram 2: this compound-Induced Apoptosis Signaling Pathway
Caption: Caspase-dependent apoptosis pathway induced by ITD.
Troubleshooting Guides
MTT Assay Troubleshooting
Q: My absorbance values are higher in wells treated with high concentrations of this compound than in the control wells. Why is this happening?
A: This is a known artifact that can occur with certain compounds. There are two likely causes:
-
Chemical Interference: this compound, as a plant-derived alkaloid, may directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal.
-
Increased Metabolism: Some cellular stress responses can temporarily increase metabolic activity before cell death, leading to higher formazan production.
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound at all tested concentrations to wells containing only culture medium and the MTT reagent. If you see a color change, the compound is directly reducing MTT. You will need to subtract this background absorbance from your experimental values.
-
Microscopic Examination: Visually inspect the cells under a microscope before adding the solubilization solution. Look for signs of cell death (rounding, detachment, blebbing) and the presence of formazan crystals. This can help confirm if the absorbance reading correlates with viable cell numbers.
-
Use an Alternative Assay: If interference is significant, switch to a different viability assay that uses a different mechanism, such as the LDH assay or a neutral red uptake assay.
Q: I am observing very high variability between my replicate wells in the MTT assay. What can I do?
A: High variability often stems from inconsistent formazan crystal dissolution or uneven cell seeding.
Troubleshooting Steps:
-
Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are fully dissolved. Place the plate on an orbital shaker for 10-15 minutes and gently pipette up and down in each well to break up any remaining crystals.
-
Check Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to distribute cells evenly and avoid the "edge effect" where cells clump at the well periphery.
-
Mind the Incubation Time: Use a consistent incubation time with the MTT reagent for all plates (typically 2-4 hours). Over-incubation can lead to toxicity from the MTT reagent itself.
Diagram 3: Troubleshooting Logic for MTT Assay
Caption: Decision tree for troubleshooting common MTT assay issues.
LDH Assay Troubleshooting
Q: My "Spontaneous LDH Release" (negative control) wells show very high absorbance. What is the cause?
A: High background in the negative control indicates excessive cell death or membrane damage in your untreated cells.
Troubleshooting Steps:
-
Handle Cells Gently: Overly vigorous pipetting or centrifugation during cell seeding can cause mechanical damage and premature LDH release. Ensure gentle handling at all steps.
-
Optimize Cell Density: Seeding cells at too high a density can lead to nutrient depletion and cell death in the center of the well, even without treatment. Perform a cell titration experiment to find the optimal seeding density for your cell line.
-
Check Culture Conditions: Ensure your incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Contamination (e.g., mycoplasma) can also cause baseline cytotoxicity.
Q: The absorbance values in my "Maximum LDH Release" (positive control) wells are too low. How can I fix this?
A: Low signal in the positive control means the lysis buffer is not effectively permeabilizing the cells to release all intracellular LDH.
Troubleshooting Steps:
-
Ensure Proper Lysis: After adding the lysis buffer, mix the contents of the well by gently pipetting up and down. Incubate for the full recommended time (usually 10-15 minutes at room temperature) to allow for complete cell lysis.
-
Check Reagent Age: Ensure the lysis buffer has not expired and has been stored correctly.
-
Confirm Cell Number: Very low cell numbers will naturally result in a low LDH signal. Confirm your cell counts before seeding.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "medium only" (no cells) blank wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protecting it from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Protocol 2: LDH Assay for Cytotoxicity
-
Plate Setup: Seed cells as described for the MTT assay (100 µL/well). On the same plate, prepare three sets of control wells in triplicate:
-
Spontaneous Release: Cells treated with vehicle only (measures baseline LDH release).
-
Maximum Release: Cells treated with vehicle, to which Lysis Buffer will be added later (positive control).
-
Medium Background: Wells with medium but no cells.
-
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired time.
-
Induce Maximum Release: 45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells. Incubate for 30-45 minutes at 37°C.
-
Sample Collection: Centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH Reaction Mix (containing substrate and cofactor) to each well.
-
Incubation and Reading: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the "Medium Background" absorbance from all other readings.
-
Calculate percent cytotoxicity: (% Cytotoxicity) = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
References
- 1. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine triggers an alternative autophagy in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine-induced apoptosis is mediated by activation of caspases and PKC-delta in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effect of this compound on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Natural Antioxidant Mixture Protects against Oxidative and DNA Damage in Endothelial Cell Exposed to Low-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol Refinement for Reproducible Isotetrandrine Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible experimental results with Isotetrandrine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What should I do?
A1: This is a common issue due to the hydrophobic nature of bisbenzylisoquinoline alkaloids like this compound. Here are some steps to troubleshoot this problem:
-
Initial Dissolution: Ensure the initial stock solution is fully dissolved. Dimethyl sulfoxide (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Gently warm the solution and vortex until all powder is dissolved.
-
Working Dilution: When preparing working concentrations, it is crucial to perform serial dilutions. Avoid adding the highly concentrated DMSO stock directly to a large volume of aqueous media. Instead, first, dilute the stock in a smaller volume of serum-free media or PBS, vortexing immediately and thoroughly after addition. Then, add this intermediate dilution to your final culture volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Solubility Limit: Be aware of the solubility limit of this compound in your specific cell culture medium. If precipitation persists, you may be exceeding this limit. Consider performing a solubility test by preparing a range of concentrations and observing for any precipitation over time.
Q2: I am observing high variability in my cell viability assay results between experiments.
A2: Inconsistent cell viability results can stem from several factors related to both the compound and the assay itself.
-
Compound Stability: this compound, like many natural compounds, can be sensitive to light and temperature. Protect your stock solutions from light by storing them in amber vials or wrapping them in foil. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. The stability of this compound in culture media over the course of your experiment should also be considered. For longer incubation times, the compound may degrade, leading to variable effects.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell number can significantly impact the final readout of viability assays like MTT or MTS.
-
Assay Incubation Time: Optimize and standardize the incubation time for your cell viability assay (e.g., MTT, MTS). The conversion of the tetrazolium salt to formazan is a time-dependent enzymatic reaction.
-
Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO used to dissolve the this compound) to account for any effects of the solvent on cell viability.
Q3: My Western blot results for NF-κB pathway activation are inconsistent or show no change after this compound treatment.
A3: Troubleshooting Western blots for signaling pathways requires careful attention to timing and technique.
-
Time Course: The activation of the NF-κB pathway is often transient. It is critical to perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation (e.g., p-p65) or IκBα degradation after this compound treatment.[1] You may observe changes at early time points (e.g., 15-60 minutes).
-
Positive Control: Include a positive control for NF-κB activation, such as treatment with TNF-α or LPS, to ensure that your experimental system is responsive and your antibodies are working correctly.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.
Q: What is the typical purity of commercially available this compound?
A: Commercially available this compound typically has a purity of ≥98%. Always refer to the certificate of analysis provided by the supplier for lot-specific purity information.
Q: What are the known signaling pathways affected by this compound?
A: this compound has been shown to modulate several signaling pathways, including:
-
MAPK/NF-κB pathway: It can suppress the activation of MAPKs and NF-κB.
-
Calcium Channels: It acts as a calcium channel blocker.
-
G Protein Activation of PLA2: It is an inhibitor of G protein activation of PLA2.[2]
Q: Are there any known in vivo studies using this compound?
A: Yes, in vivo studies have been conducted. For example, in a mouse model of acute lung injury, this compound was administered at doses of 20 and 40 mg/kg.
Data Presentation
Table 1: IC50 Values of Bisbenzylisoquinoline Alkaloids in Different Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pheanthine | U937 | C/EBPα induction | ~12 | [3] |
| Various | HeLa, HepG2, SGC-7901 | Antiproliferative | Varied | [4] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to keep the final DMSO concentration consistent and below 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After the MTT incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for NF-κB p65 Phosphorylation
This protocol provides a general framework for detecting the phosphorylation of the p65 subunit of NF-κB.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65 and anti-total-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the predetermined optimal time. Include a positive control (e.g., TNF-α) and a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize, you can strip the membrane and re-probe with an antibody against total p65 or use a separate gel.
Visualizations
Caption: A general experimental workflow for studying the effects of this compound.
Caption: this compound's inhibitory effect on the MAPK/NF-κB signaling pathway.
References
Technical Support Center: Ensuring Purity and Quality Control of Isotetrandrine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity and quality control of Isotetrandrine samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. HPLC Analysis
Question: I am seeing peak tailing or broadening in my HPLC chromatogram for this compound. What are the possible causes and solutions?
Answer:
Peak tailing or broadening in HPLC analysis of this compound can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Column Issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Column Contamination: Residual sample components or strongly retained impurities can interact with the stationary phase. Flush the column with a strong solvent (e.g., a high percentage of organic modifier) to clean it.
-
Column Degradation: Over time, the stationary phase can degrade, especially with aggressive mobile phases or pH extremes. If the problem persists with a clean column and appropriate sample concentration, consider replacing the column.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the this compound sample in the initial mobile phase.
-
pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Ensure the pH is controlled and appropriate for the compound and column type. For bisbenzylisoquinoline alkaloids, a slightly acidic to neutral pH is often used.
-
-
System Issues:
-
Dead Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening. Check all connections between the injector, column, and detector.
-
Flow Rate: A flow rate that is too low can sometimes contribute to broader peaks due to diffusion. Ensure the flow rate is optimized for your column dimensions and particle size.
-
Question: My retention time for this compound is shifting between injections. What should I check?
Answer:
Retention time variability can compromise the reliability of your results. Here are the common culprits and their solutions:
-
Mobile Phase Composition:
-
Inaccurate Preparation: Small errors in preparing the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase carefully.
-
Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Ensure your mobile phase is adequately degassed.
-
Solvent Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Use freshly prepared mobile phase and keep solvent reservoirs covered.
-
-
Pump Performance:
-
Leaks: Check for any leaks in the pump heads, seals, or fittings. Leaks will cause the flow rate to be inconsistent.
-
Check Valves: Malfunctioning check valves can lead to an unstable flow rate. If you suspect this, consult your instrument manual for cleaning or replacement procedures.
-
-
Temperature Fluctuations:
-
Column Temperature: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
2. Purity Assessment & Impurity Identification
Question: What are the common impurities I should be aware of in my this compound sample?
Answer:
Impurities in an this compound sample can originate from the synthesis process, degradation, or storage.
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, reagents, and by-products from the synthetic route. The specific impurities will depend on the synthesis scheme used. One common class of related compounds are other bisbenzylisoquinoline alkaloids.
-
Degradation Products: this compound can degrade under certain conditions. Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products.[1] For instance, studies on the related compound tetrandrine have shown it to be susceptible to photodegradation. Potential degradation pathways for this compound could include N-demethylation and oxidation of the isoquinoline rings.
-
Isomeric Impurities: this compound has stereoisomers, such as tetrandrine. Depending on the source and purification process, your sample may contain other isomers which can be challenging to separate. Chiral chromatography may be necessary to determine enantiomeric purity.
Question: How can I confirm the identity and purity of my this compound sample using Mass Spectrometry (MS)?
Answer:
Mass spectrometry is a powerful tool for confirming the molecular weight and identifying impurities in your this compound sample.
-
Molecular Weight Confirmation: By using a soft ionization technique like Electrospray Ionization (ESI), you can observe the protonated molecule [M+H]+. For this compound (C38H42N2O6), the expected monoisotopic mass is approximately 622.3043 g/mol . Observing this mass is a primary confirmation of identity.
-
Impurity Identification: LC-MS is particularly useful for identifying impurities. By separating the components of your sample with HPLC and analyzing them with MS, you can obtain the mass-to-charge ratio of potential impurities.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide structural information about this compound and its impurities. By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern. For bisbenzylisoquinoline alkaloids, characteristic fragmentation involves cleavage of the isoquinoline skeleton.
3. Quantitative Analysis (Assay)
Question: I need to accurately determine the purity (assay) of my this compound sample. What is a reliable method?
Answer:
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.
-
Principle of qNMR: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, pure internal standard with the integral of the analyte (this compound), the absolute purity of the analyte can be calculated.
-
Advantages of qNMR:
-
It is a primary ratio method, meaning it doesn't require a reference standard of the analyte itself.
-
It can detect and quantify both expected and unexpected impurities that have NMR-active nuclei.
-
It is non-destructive to the sample.
-
-
Key Considerations for Accurate qNMR:
-
Internal Standard Selection: The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals.
-
Experimental Parameters: Specific NMR parameters, such as a long relaxation delay (D1), need to be carefully chosen to ensure full relaxation of all nuclei for accurate integration.
-
Sample Preparation: Accurate weighing of both the this compound sample and the internal standard is crucial.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and typical parameters for its analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H42N2O6 | [2][3] |
| Molecular Weight | 622.80 g/mol | [2] |
| Monoisotopic Mass | 622.3043 g/mol | [3] |
| Appearance | White to light yellow solid | |
| Purity (Commercial) | ≥98% | [2] |
Table 2: Typical HPLC Parameters for Bisbenzylisoquinoline Alkaloid Analysis
| Parameter | Typical Value/Condition | Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A common choice for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives | Additives like formic acid, acetic acid, or ammonium acetate are often used to improve peak shape and ionization in MS. |
| Gradient/Isocratic | Gradient elution is often preferred for complex samples containing impurities. | |
| Flow Rate | 0.8 - 1.2 mL/min | Dependent on column dimensions. |
| Column Temperature | 25 - 40 °C | Controlled temperature is crucial for reproducible retention times. |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry | |
| Injection Volume | 5 - 20 µL |
Table 3: General qNMR Parameters for Purity Determination
| Parameter | Typical Value/Condition | Rationale |
| Solvent | Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6) | Must fully dissolve the sample and internal standard. |
| Internal Standard | Maleic acid, Dimethyl sulfone, etc. | High purity, stable, and non-overlapping signals. |
| Pulse Program | Standard 90° pulse | |
| Relaxation Delay (D1) | 5 x T1 (longest relaxation time) | Ensures complete relaxation of all protons for accurate integration. A value of 30-60 seconds is often used as a starting point. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio. |
Experimental Protocols
1. Stability-Indicating HPLC Method for Purity Assessment (Representative Protocol)
This protocol is a representative method based on common practices for analyzing bisbenzylisoquinoline alkaloids and should be validated for your specific application.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or a suitable solvent mixture.
-
Dilute the stock solution with the initial mobile phase composition (80% A: 20% B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. Quantitative NMR (qNMR) for Purity Determination (Assay)
This protocol provides a general procedure for determining the purity of an this compound sample using an internal standard.
-
Materials and Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Analytical balance (accurate to at least 0.01 mg).
-
This compound sample.
-
High-purity internal standard (e.g., Maleic Acid, purity >99.5%).
-
Deuterated solvent (e.g., DMSO-d6).
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial. Record the exact weight.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay of 30 s, 90° pulse, sufficient number of scans for good signal-to-noise).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: A typical workflow for the quality control of an this compound sample.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. This compound, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing degradation of Isotetrandrine during storage and experiments
Welcome to the technical support center for Isotetrandrine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound, a bisbenzylisoquinoline alkaloid, is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation include:
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the modification of the molecule's structure. This can involve oxidative processes and cleavage of the molecular skeleton[1].
-
pH: this compound is sensitive to pH. Alkaline conditions, in particular, can significantly accelerate its degradation through hydroxide ion-catalyzed hydrolysis[2][3].
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. As a general principle, reaction rates, including degradation, increase with temperature.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the oxidation of the this compound molecule, particularly at the nitrogen atoms and benzylic positions[1].
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:
| Form | Recommended Storage Temperature | Additional Recommendations |
| Powder | -20°C | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| In Solvent | -80°C | Use a suitable, dry, and inert solvent. Store in a tightly sealed, light-resistant container. Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from general recommendations for alkaloid and chemical stability.
Q3: How should I prepare and handle this compound solutions to minimize degradation during experiments?
A3: Careful handling during solution preparation and experimentation is critical to prevent degradation. Follow these best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for initial stock solutions include DMSO, ethanol, and methanol. The stability in aqueous solutions is pH-dependent, with greater stability in acidic to neutral conditions.
-
pH Control: If working with aqueous buffers, maintain a pH below 7.0. Alkaline conditions should be avoided as they promote rapid degradation.
-
Light Protection: Prepare and handle solutions in a dark environment or by using amber-colored vials or aluminum foil to shield from light.
-
Temperature Control: Keep solutions on ice or at a controlled low temperature during experiments whenever possible. Avoid prolonged exposure to ambient or elevated temperatures.
-
Inert Atmosphere: For sensitive experiments, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: What are the known degradation pathways of this compound?
A4: The degradation of this compound can occur through several mechanisms:
-
Photodegradation: Under the influence of light and oxygen, this compound's isomer, tetrandrine, undergoes degradation via three main pathways:
-
Oxidative Skeletal Modification: This can involve N-oxidation to form quaternary ammonium enantiomers and oxidation of benzylic C-H bonds.
-
Oxidative Ring-Opening: This leads to the cleavage of the macrocyclic structure.
-
Radical-Mediated C-N Cleavage: This results in the fragmentation of the molecule.
-
-
Metabolic Degradation: In biological systems, such as in the presence of liver enzymes, this compound is metabolized primarily through two pathways:
-
N-demethylation: Removal of a methyl group from one of the nitrogen atoms.
-
Isoquinoline Ring Oxidation: Hydroxylation and oxidation of the isoquinoline rings[4].
-
-
Hydrolysis: In aqueous solutions, particularly under alkaline conditions, the ether linkages in the bisbenzylisoquinoline structure can be susceptible to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound stock or working solutions. | 1. Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment. 3. Check Solution pH: If using aqueous buffers, measure the pH to ensure it is not in the alkaline range. 4. Assess Purity: If possible, check the purity of the stock solution using an appropriate analytical method like HPLC. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Review Handling Procedures: Assess if the compound was exposed to light, high temperatures, or incompatible chemicals during the experiment. 2. Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under controlled stress conditions (see Experimental Protocols section). This will help in developing a stability-indicating HPLC method. 3. Use Hyphenated Techniques: Employ techniques like LC-MS to identify the mass of the unknown peaks and aid in their structural elucidation. |
| Precipitation of the compound in aqueous solution. | Poor solubility or pH-dependent solubility. | 1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Adjust pH: The solubility of alkaloids can be pH-dependent. Adjusting the pH of the aqueous medium might improve solubility. Generally, alkaloids are more soluble at acidic pH. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods[5][6][7][8].
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at room temperature. Due to the high reactivity in alkaline conditions, monitor degradation at shorter time intervals (e.g., 15, 30, 60 minutes).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound powder in a vial and heat it in an oven at a temperature above the accelerated testing conditions (e.g., 60°C or 80°C) for a specified duration.
-
At the end of the exposure, dissolve the powder in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., in methanol/water) and a sample of the solid powder to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV radiation.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC-UV Method (Example)
A stability-indicating method is crucial for separating the parent drug from its degradation products[9][10][11]. The following is a general HPLC method that can be used as a starting point and should be optimized and validated for your specific application.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is often necessary to separate multiple degradation products.
-
Solvent A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)
-
Solvent B: Acetonitrile
-
Example Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
Analysis:
-
Inject the stressed samples and a non-degraded standard solution of this compound.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Data Summary
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for Tetrandrine (this compound's isomer)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Outcome | Reference |
| Acid Hydrolysis | 0.1 M HCl | Up to 24 hours | 60°C | Moderate degradation expected. | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 0.5 - 1 hour | Room Temp | Complete degradation is likely. | |
| Oxidation | 3% H₂O₂ | Up to 24 hours | Room Temp | Formation of N-oxides and other oxidation products. | |
| Photodegradation | >1.2 million lux hours and >200 W h/m² UV | Varies | Controlled | Formation of multiple photodegradants. | [1] |
| Thermal (Solid) | - | Up to 7 days | >60°C | Potential for solid-state degradation. | [7] |
Note: This data is based on general forced degradation protocols and a study on tetrandrine. The actual degradation of this compound may vary and should be experimentally determined.
Visualizations
Signaling Pathways and Workflows
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. In-vitro metabolism of this compound, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijrpp.com [ijrpp.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. View of VALIDATION OF HPLC AND UV VISIBLE METHODS FOR FEW SELECTED BLOOD PRESSURE LOWERING DRUGS AND THEIR FORMULATIONS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 10. biomedres.us [biomedres.us]
- 11. brahmanandcollege.org.in [brahmanandcollege.org.in]
Validation & Comparative
A Comparative Analysis of Isotetrandrine and Other Natural Alkaloids
A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of Isotetrandrine versus Tetrandrine, Fangchinoline, and Berbamine.
This guide provides a detailed comparative study of the natural bisbenzylisoquinoline alkaloid, this compound, with other prominent members of its class: Tetrandrine, Fangchinoline, and Berbamine. The focus is on their anticancer, anti-inflammatory, and cardiovascular effects, supported by experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the available quantitative data comparing the bioactivities of this compound, Tetrandrine, Fangchinoline, and Berbamine.
Table 1: Comparative Anticancer Activity
| Alkaloid | Cancer Cell Line | Assay | IC50 / Effect | Citation |
| This compound | Panc-1 (Pancreatic) | NR4A1 Transactivity Inhibition | Moderate Inhibition | [1] |
| Tetrandrine | Panc-1 (Pancreatic) | NR4A1 Transactivity Inhibition | Highest Inhibition | [1] |
| A549 (Lung) | Cytotoxicity | LC50 = 66.1 µM | [2] | |
| MDA-MB-231 (Breast) | Cytotoxicity | IC50 = 1.18 ± 0.14 μM (for derivative) | [3] | |
| PC3 (Prostate) | Cytotoxicity | IC50 = 1.94 ± 0.11 μM (for derivative) | [3] | |
| K562 (Leukemia) | Cytotoxicity | IC50 < Positive Controls (for derivatives) | [3] | |
| Fangchinoline | Panc-1 (Pancreatic) | NR4A1 Transactivity Inhibition | Moderate Inhibition | [1] |
| Berbamine | Panc-1 (Pancreatic) | NR4A1 Transactivity Inhibition | Moderate Inhibition | [1] |
| MCF-7/Adr (Resistant Breast) | Reversal of Multidrug Resistance | Similar activity to Verapamil | [4] |
Table 2: Comparative Anti-inflammatory Activity
| Alkaloid | Model / Target | Effect | Citation |
| This compound | LPS-induced ALI (in vivo) | Dose-dependently attenuated inflammatory markers | [5] |
| Tetrandrine | Cyclooxygenase | No inhibition at 100 µM | [6] |
| Murine Interleukin-5 (mIL-5) | 95% inhibition at 12.5 µM | [6] | |
| Human Interleukin-6 (hIL-6) | 86% inhibition at 6 µM | [6] | |
| Adjuvant-induced arthritis (rat) | Suppressed chronic inflammation | [4] | |
| Fangchinoline | Cyclooxygenase | 35% inhibition at 100 µM | [6] |
| Murine Interleukin-5 (mIL-5) | No effect | [6] | |
| Human Interleukin-6 (hIL-6) | 63% inhibition at 4 µM | [6] | |
| Rheumatoid arthritis (rat) | Reduced TNF-α by 17.8-40.8% and IL-6 by 23.2-45% | [7] | |
| Berbamine | Inflammatory Cytokines (IL-1, TNF) | 6-18 times less potent than Tetrandrine | [8] |
Table 3: Comparative Cardiovascular Effects
| Alkaloid | Cardiovascular Target / Model | Effect | Citation |
| This compound | Not directly compared in available results | - | |
| Tetrandrine | Cardiac and vascular remodeling | Reverses remodeling in hypertensive rats | [9] |
| Fangchinoline | Not a primary focus in available results | - | |
| Berbamine | Myocardial ischemia/reperfusion injury | Alleviates injury by improving mitochondrial function | [10] |
| Cardiovascular Disease Risk Factors | Lowers total cholesterol and possibly LDL-c | [11] |
Signaling Pathways
The therapeutic effects of these alkaloids are mediated through their modulation of various intracellular signaling pathways.
This compound Signaling Pathway
In the context of inflammation, this compound has been shown to exert its protective effects by suppressing the activation of key inflammatory pathways.
Comparative Signaling Pathways of Tetrandrine, Fangchinoline, and Berbamine
These alkaloids share some common pathways but also exhibit distinct mechanisms of action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the alkaloids on cancer cell lines.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkaloids (this compound, Tetrandrine, Fangchinoline, Berbamine) in culture medium. Replace the existing medium with 100 µL of the medium containing the alkaloids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of the alkaloids.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test alkaloids (this compound, Tetrandrine, Fangchinoline, Berbamine) or a vehicle control (e.g., saline or a suitable solvent) orally or intraperitoneally to different groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should also be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Whole-Cell Patch Clamp Assay for Cardiac Ion Channels
This electrophysiological technique is used to study the effects of the alkaloids on specific ion channels in isolated cardiomyocytes.
Protocol:
-
Cell Isolation: Isolate ventricular myocytes from adult rat or guinea pig hearts by enzymatic digestion.
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition will vary depending on the specific ion channel being studied.
-
Giga-seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.
-
Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply specific voltage protocols (voltage steps or ramps) to elicit the ionic currents of interest (e.g., L-type Ca2+ current, delayed rectifier K+ current).
-
Compound Application: Perfuse the cell with an external solution containing the test alkaloid at various concentrations. Record the changes in the ionic currents in the presence of the compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of the alkaloid on the channel's biophysical properties, such as current amplitude, activation, inactivation, and recovery from inactivation. Concentration-response curves can be constructed to determine the IC50 of the alkaloid for a specific ion channel.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and its structural analogs. While all four alkaloids demonstrate promising bioactivities, they exhibit distinct profiles in terms of their potency and mechanisms of action. Tetrandrine appears to be a potent inhibitor of NR4A1 in pancreatic cancer and a strong modulator of inflammatory cytokines. Fangchinoline also shows significant anti-inflammatory properties, while Berbamine has demonstrated notable cardiovascular protective effects.
Direct comparative studies on this compound are still limited, and further research is warranted to fully elucidate its therapeutic potential relative to other bisbenzylisoquinoline alkaloids. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future comparative investigations in this important class of natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing tetrandrine cytotoxicity in human lung carcinoma A549 cells by suppressing mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of berbamine against myocardial ischemia/reperfusion injury: Activation of the 5' adenosine monophosphate‐activated protein kinase/nuclear factor erythroid 2‐related factor pathway and changes in the mitochondrial state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Isotetrandrine: A Comparative Analysis Against Standard-of-Care Drugs
Isotetrandrine (ITD), a bis-benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications across a spectrum of diseases. This guide provides a comparative analysis of this compound's efficacy against current standard-of-care treatments for Acute Lung Injury (ALI), Rheumatoid Arthritis (RA), and its role as a P-glycoprotein (P-gp) inhibitor to overcome multidrug resistance in cancer. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates promising preclinical efficacy in models of Acute Lung Injury and Rheumatoid Arthritis. As a potent anti-inflammatory agent, it targets key signaling pathways, notably the MAPK and NF-κB pathways. Furthermore, its ability to inhibit P-glycoprotein suggests a potential role in reversing multidrug resistance in oncology. While direct comparative clinical data against standard-of-care drugs is limited, preclinical studies and data from its isomer, tetrandrine, provide a basis for evaluation. This guide synthesizes the available experimental data to offer a comparative perspective.
Acute Lung Injury (ALI)
Standard-of-Care: The current standard of care for ALI and its more severe form, Acute Respiratory Distress Syndrome (ARDS), is largely supportive and focuses on lung-protective mechanical ventilation, conservative fluid management, and treatment of the underlying cause. Pharmacological interventions are limited, though corticosteroids like dexamethasone and methylprednisolone are sometimes used for their anti-inflammatory effects.[1][2]
This compound Efficacy: Preclinical studies have shown that this compound can protect against lipopolysaccharide (LPS)-induced ALI in mice. Treatment with this compound led to a dose-dependent reduction in pulmonary inflammatory cell infiltration, myeloperoxidase activity, and levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid. This protective effect is attributed to the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Table 1: Comparison of this compound and Dexamethasone in Preclinical Models of Acute Lung Injury
| Feature | This compound (in mice) | Dexamethasone (in rats)[3][4] |
| Mechanism of Action | Inhibition of MAPK and NF-κB signaling pathways | Broad anti-inflammatory effects |
| Effect on Inflammatory Cells | Dose-dependent reduction in neutrophils and macrophages in BALF | Significant reduction in PMN and MNL infiltration |
| Effect on Pro-inflammatory Cytokines | Dose-dependent reduction of TNF-α, IL-1β, and IL-6 in BALF | Not explicitly quantified in the provided study |
| Histopathological Improvement | Attenuation of pulmonary inflammatory cell infiltration | Significant improvement in vasodilation-congestion, hemorrhage, alveolar wall thickening |
Signaling Pathway of this compound in Acute Lung Injury
Rheumatoid Arthritis (RA)
Standard-of-Care: The cornerstone of RA treatment involves disease-modifying antirheumatic drugs (DMARDs), with methotrexate being the first-line therapy for most patients.[5] Other treatment options include non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologic agents.[6]
Tetrandrine (Isomer of this compound) Efficacy: Due to a lack of direct comparative studies on this compound for RA, data on its closely related isomer, tetrandrine, is presented here as a proxy. A meta-analysis of clinical trials on tetrandrine for RA indicated significant improvements in several key efficacy measures compared to control groups (which often included standard DMARDs).[7][8] Furthermore, a preclinical study in a mouse model of adjuvant-induced arthritis showed that tetrandrine significantly alleviated RA symptoms.[6]
Table 2: Efficacy of Tetrandrine in Rheumatoid Arthritis (Meta-Analysis of Clinical Trials) [7]
| Outcome Measure | Odds Ratio (OR) / Standardized Mean Difference (SMD) | 95% Confidence Interval | p-value |
| Total Effective Rate | 3.27 (OR) | 2.01 - 5.37 | <0.01 |
| Erythrocyte Sedimentation Rate (ESR) | 1.12 (SMD) | 0.06 - 2.19 | <0.05 |
| C-reactive Protein (CRP) | 0.75 (SMD) | 0.28 - 1.22 | <0.01 |
| Visual Analogue Scale (VAS) for Pain | 0.64 (SMD) | 0.29 - 1.00 | <0.01 |
| Tender Joint Count (TJC) | 1.16 (SMD) | 0.58 - 1.74 | <0.01 |
| Swollen Joint Count (SJC) | 0.85 (SMD) | 0.40 - 1.31 | <0.01 |
| Morning Stiffness Duration | 1.09 (SMD) | 0.68 - 1.50 | <0.01 |
Experimental Workflow for In Vivo Rheumatoid Arthritis Study
P-glycoprotein (P-gp) Inhibition
Standard-of-Care: In the context of overcoming multidrug resistance (MDR) in cancer, there are no universally established standard-of-care P-gp inhibitors used in routine clinical practice. Verapamil, a first-generation P-gp inhibitor, is often used as a reference compound in preclinical studies but its clinical use for this purpose is limited by its cardiovascular side effects.[9]
Tetrandrine Efficacy: Tetrandrine and its derivatives have demonstrated potent P-gp inhibitory activity.[10] Studies have shown that tetrandrine can reverse P-gp-mediated MDR in cancer cell lines by increasing the intracellular accumulation of chemotherapeutic drugs.[9][11] In comparative in vitro studies, some novel 5-substituted tetrandrine derivatives exhibited stronger P-gp inhibitory effects than verapamil.[10]
Table 3: Comparison of Tetrandrine and Verapamil as P-gp Inhibitors
| Feature | Tetrandrine / Derivatives | Verapamil |
| Generation | Natural product, with potential for second/third-generation derivatives | First-generation |
| Mechanism of P-gp Inhibition | Competitive inhibitor, may also downregulate P-gp expression[9] | Competitive inhibitor[12] |
| In Vitro Efficacy | Potent reversal of MDR; some derivatives are more potent than verapamil[10] | Standard positive control for P-gp inhibition in vitro |
| Clinical Utility for MDR | Not established | Limited by toxicity at doses required for P-gp inhibition |
Logical Relationship of P-gp Inhibition by this compound
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice: Male BALB/c mice are treated with this compound (e.g., 20 and 40 mg/kg) one hour before intranasal administration of lipopolysaccharide (LPS). After a set period (e.g., 24 hours), bronchoalveolar lavage fluid (BALF) is collected to measure total and differential cell counts, as well as cytokine levels (TNF-α, IL-1β, IL-6) by ELISA. Lung tissue is harvested for histopathological examination and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
Adjuvant-Induced Arthritis in Mice: [6] Arthritis is induced in mice by injection of Freund's Complete Adjuvant (FCA) into the ankle joints. Treatment with tetrandrine (e.g., 6 mg/kg, i.p. daily), methotrexate, or vehicle control is initiated after the onset of arthritis. Disease progression is monitored by measuring ankle diameter and assigning an arthritis score. At the end of the study, serum is collected to measure IL-6 levels by ELISA, and ankle joints are harvested for histological assessment of inflammation and cartilage damage.
In Vitro P-glycoprotein Inhibition Assay: P-gp overexpressing cells (e.g., Caco-2 or specific drug-resistant cancer cell lines) are used. The inhibitory effect of test compounds is assessed by measuring the uptake or efflux of a fluorescent P-gp substrate, such as rhodamine-123. Cells are incubated with the substrate in the presence or absence of various concentrations of this compound or a positive control like verapamil. Intracellular fluorescence is quantified using flow cytometry or a fluorescence plate reader to determine the extent of P-gp inhibition. The half-maximal inhibitory concentration (IC50) can then be calculated.
Conclusion
This compound exhibits significant therapeutic potential in preclinical models of inflammatory diseases and as a modulator of multidrug resistance. Its efficacy in an animal model of Acute Lung Injury is promising, although direct comparisons with standard-of-care corticosteroids are needed. In the context of Rheumatoid Arthritis, data from its isomer tetrandrine suggests comparable or superior efficacy to standard treatments in preclinical and some clinical settings, but further studies with this compound are warranted. As a P-glycoprotein inhibitor, this compound and its derivatives show potential to be more potent than the first-generation inhibitor verapamil, offering a potential avenue to address multidrug resistance in cancer. Future research should focus on direct, head-to-head comparative studies in relevant clinical settings to fully elucidate the therapeutic value of this compound relative to current standard-of-care drugs.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of reducing effect on lung injury of dexamethasone and bosentan in acute lung injury: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of reducing effect on lung injury of dexamethasone and bosentan in acute lung injury: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine Ameliorates Rheumatoid Arthritis in Mice by Alleviating Neutrophil Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of tetrandrine in treatment of rheumatoid arthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of five novel 5-substituted tetrandrine derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Isotetrandrine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotetrandrine, a bisbenzylisoquinoline alkaloid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and smooth muscle relaxant effects. However, ensuring the reproducibility of these biological effects is paramount for advancing research and potential therapeutic applications. This guide provides a comparative framework for studying this compound, offering detailed experimental protocols, quantitative comparisons with its well-known isomer Tetrandrine, and strategies to mitigate experimental variability.
Comparative Analysis of Biological Effects: this compound vs. Alternatives
To facilitate a clear comparison of this compound's efficacy, the following tables summarize its key biological activities alongside its isomer, Tetrandrine.
| Table 1: Anti-Inflammatory Effects of this compound vs. Tetrandrine | ||
| Parameter | This compound | Tetrandrine |
| Cell Line | RAW 264.7 (murine macrophages), BV2 (murine microglia) | BV2 (murine microglia) |
| Inducing Agent | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| Mechanism of Action | Suppression of MAPK and NF-κB signaling pathways[1][2] | Inhibition of NF-κB and ERK signaling pathways |
| Key Inhibited Mediators | TNF-α, IL-1β, IL-6, iNOS, COX-2[2] | IL-1β, TNF-α, NO, O2-[3] |
| Effective Concentration | Dose-dependent reduction of cytokines in vitro.[1] 10, 100, 200 µM in BV2 cells. | 0.1, 0.5, 1 µM in BV2 cells.[1][4] |
| Table 2: Neuroprotective Effects of this compound | |
| Parameter | This compound |
| In Vivo Model | 6-hydroxydopamine (6-OHDA)-induced zebrafish model of Parkinson's disease[5] |
| Mechanism of Action | Anti-neuroinflammatory and anti-apoptotic effects via PI3K, ERK, and HO-1 pathways[5] |
| Key Outcomes | Improved locomotor deficiency and reduced apoptosis in zebrafish[5] |
| Effective Concentration | 200 µM in the zebrafish model[5] |
| Table 3: Comparative Smooth Muscle Relaxant Effects (Uterine Contraction) | |
| Parameter | This compound vs. Tetrandrine |
| Model | Rat isolated uterus |
| Inducing Agent | Acetylcholine |
| IC50 Values | Data directly comparing the IC50 values for acetylcholine-induced contractions were not available in the searched literature. However, one study on thymol's effect on acetylcholine-induced uterine contractions reported an IC50 of 5.35 mM.[6] |
Detailed Experimental Protocols for Reproducible Results
To ensure the consistency of experimental outcomes, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 or BV2 cells.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RAW 264.7 or BV2 cell lines
-
DMEM culture medium with 10% FBS and 1% penicillin-streptomycin
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 or BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Western Blot Analysis of NF-κB p65:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against NF-κB p65. A dilution of 1:1000 is often recommended for rabbit monoclonal antibodies (e.g., Cell Signaling Technology #8242).[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.
-
-
qPCR Analysis of iNOS and COX-2:
-
Isolate total RNA from cells and synthesize cDNA.
-
Perform real-time PCR using SYBR Green master mix and specific primers for mouse iNOS and COX-2.
-
Mouse iNOS (Nos2) Primer Example (Forward/Reverse): 5'-GTTCTCAGCCCAACAATACAAGA-3' / 5'-GTGGACGGGTCGATGTCAC-3'
-
Mouse COX-2 (Ptgs2) Primer Example (Forward/Reverse): 5'-GGAGAGACTATCAAGATAGTGATC-3' / 5'-ATGGTCAGTAGACTTTTACAGCTC-3'
-
Normalize expression levels to a housekeeping gene such as GAPDH.
-
Protocol 2: In Vivo Neuroprotection Assay in Zebrafish
Objective: To evaluate the neuroprotective effects of this compound in a 6-OHDA-induced zebrafish model of Parkinson's disease.
Materials:
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
Zebrafish larvae
-
Automated video tracking system
Procedure:
-
Treatment:
-
Behavioral Analysis:
-
At 5 and 6 dpf, monitor the locomotor activity of individual larvae using an automated video tracking system.[5]
-
Quantify parameters such as total swimming distance and velocity.
-
-
Molecular Analysis (Optional):
-
At 5 dpf, collect larvae for qPCR or Western blot analysis to assess markers of apoptosis and neuroinflammation.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and molecular mechanisms, the following diagrams were generated using Graphviz.
References
- 1. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 5. The Neuroprotective Effect of this compound on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The effect of thymol on acetylcholine-induced contractions of the rat ileum and uterus under ex vivo conditions [frontiersin.org]
- 7. NF-κB p65 Antibody (D14E12) #8242 | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
cross-validation of Isotetrandrine's mechanism of action in different cell lines
Cross-Validation of Isotetrandrine's Mechanism of Action: A Comparative Guide
A comprehensive analysis of the anti-cancer mechanisms of this compound and its close structural analog, Tetrandrine, across various cancer cell lines. This guide provides a comparative overview of their effects on apoptosis, autophagy, and cell cycle arrest, supported by available experimental data.
Introduction
This compound, a bis-benzylisoquinoline alkaloid, has garnered interest in cancer research for its potential therapeutic effects. However, a significant portion of the existing literature focuses on its diastereomer, Tetrandrine. While these molecules are structurally similar, subtle differences in their stereochemistry may lead to variations in their biological activity. This guide aims to provide a comparative analysis of the known mechanisms of action of this compound and, more extensively, Tetrandrine, across different cancer cell lines. Due to the limited availability of data specifically for this compound, this guide will primarily leverage the more abundant research on Tetrandrine as a close proxy, with the explicit understanding that further direct comparative studies on this compound are warranted.
The primary anti-cancer mechanisms attributed to this class of compounds include the induction of apoptosis (programmed cell death), autophagy (a cellular degradation process), and cell cycle arrest. This guide will delve into these mechanisms, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.
Comparative Analysis of Anti-Cancer Mechanisms
The anti-tumor effects of Tetrandrine, and by extension, potentially this compound, are multifaceted and appear to be cell-line dependent. The three core mechanisms consistently observed are:
-
Apoptosis Induction: Triggering programmed cell death is a key strategy for eliminating cancer cells. Tetrandrine has been shown to induce apoptosis in a variety of cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Autophagy Modulation: Autophagy is a complex cellular process that can either promote cell survival or lead to cell death. Tetrandrine has been reported to induce autophagic cell death in some cancer models, while in others, it may block the autophagic flux, leading to an accumulation of autophagosomes and subsequent apoptosis.
-
Cell Cycle Arrest: By halting the progression of the cell cycle, these compounds can inhibit cancer cell proliferation. The most commonly reported effect is an arrest in the G1 phase of the cell cycle, preventing the cells from entering the DNA synthesis (S) phase.
The following sections provide a more detailed, cell-line specific comparison of these mechanisms.
Data Presentation: Comparative Effects of Tetrandrine Across Cell Lines
The following tables summarize the available quantitative data on the effects of Tetrandrine on various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of Tetrandrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | ~30 | [1] |
| HepG2 | Hepatocellular Carcinoma | 9.0 ± 1.0 | [2] |
| MCF-7 | Breast Cancer | Not explicitly found in searches | |
| HT-29 | Colon Carcinoma | 22.98 (24h), 6.87 (48h) | |
| MDA-MB-231 | Breast Cancer | Not explicitly found in searches |
Table 2: Effects of Tetrandrine on Cell Cycle Distribution
| Cell Line | Cancer Type | Effect | Key Molecular Changes | Citation |
| A549 | Lung Carcinoma | Increased G1 phase population | Induction of p21, inhibition of cyclin D1 | [3] |
| HT-29 | Colon Carcinoma | G1 phase arrest | Down-regulation of cyclin D1 and CDK4 | |
| HepG2 | Hepatocellular Carcinoma | G0/G1 cycle arrest | Not specified | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | G0/G1 cycle arrest | Not specified | [4] |
Table 3: Effects of Tetrandrine on Apoptosis
| Cell Line | Cancer Type | Key Molecular Changes | Citation |
| A549 | Lung Carcinoma | Activation of caspase-3 | [3] |
| HepG2 | Hepatocellular Carcinoma | Activation of caspase-3, cleavage of PARP | [2] |
| MDA-MB-231 | Breast Cancer | Upregulation of Caspase-3, Bax, and Bid; Downregulation of Bcl-2, Survivin, and PARP | |
| HT-29 | Colon Carcinoma | Down-regulation of Bcl-2, pro-caspase 3, pro-caspase 8, PARP; Up-regulation of Bax, active caspase 3, and active caspase 8 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the analysis of this compound's and Tetrandrine's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Tetrandrine for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p21, LC3-I/II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Autophagy Assessment (LC3-II Conversion Assay by Western Blot)
This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), which is an indicator of autophagy induction.
-
Experimental Procedure: Follow the Western Blot protocol as described above.
-
Antibody: Use a primary antibody that specifically recognizes both LC3-I and LC3-II.
-
Data Analysis: The accumulation of LC3-II (the lower molecular weight band) relative to a loading control is indicative of an increase in the number of autophagosomes. To assess autophagic flux, cells should also be treated with an autophagy inhibitor (e.g., chloroquine or bafilomycin A1) to block the degradation of autophagosomes. A greater accumulation of LC3-II in the presence of the inhibitor compared to the compound alone indicates an increase in autophagic flux.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound/Tetrandrine.
Signaling Pathways
Caption: Tetrandrine-induced apoptosis signaling pathway.
Caption: Mechanism of Tetrandrine-induced G1 cell cycle arrest.
Experimental Workflows
Caption: General workflow for Western blot analysis.
Caption: Workflow for flow cytometry-based assays.
The available evidence strongly suggests that Tetrandrine, a close analog of this compound, exhibits significant anti-cancer activity across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest, particularly at the G1 phase. The specific molecular pathways and the extent of these effects appear to be cell-type dependent, highlighting the need for further research to delineate the precise mechanisms in different cancer contexts.
A critical gap in the current knowledge is the lack of comprehensive, direct comparative studies on this compound itself. While the data on Tetrandrine provides a valuable framework, future research should focus on cross-validating these findings with this compound to confirm its specific mechanisms of action and to identify any potential differences in efficacy and signaling pathways. Such studies will be crucial for the further development of this compound as a potential therapeutic agent in oncology.
References
- 1. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Calcium Channel Blocking Activity of Isotetrandrine and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the calcium channel blocking activities of Isotetrandrine, a naturally occurring bis-benzylisoquinoline alkaloid, and Verapamil, a well-established synthetic phenylalkylamine calcium channel blocker. This document synthesizes available experimental data to offer an objective overview of their respective potencies and mechanisms of action.
Executive Summary
This compound, an isomer of tetrandrine, demonstrates calcium channel blocking properties, although it is less extensively characterized than the synthetic drug Verapamil. Available data suggests that both compounds inhibit L-type and T-type voltage-gated calcium channels. Verapamil generally exhibits higher potency, with IC50 values that can be in the nanomolar to low micromolar range depending on experimental conditions. In contrast, data for this compound is less direct, with functional assays suggesting inhibitory concentrations in the micromolar range. Its close isomer, Tetrandrine, has reported IC50 values of 8 µM for L-type and 20 µM for T-type calcium channels. Both drugs function by physically obstructing the calcium ion permeation pathway, thereby reducing intracellular calcium concentration and eliciting downstream physiological effects such as muscle relaxation and reduced cardiac contractility.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound (and its isomer Tetrandrine as a proxy) and Verapamil against different calcium channels and in functional assays. It is important to note that IC50 values for Verapamil are highly dependent on the experimental conditions, such as the holding potential and stimulation frequency, due to its state-dependent binding.
| Compound | Target/Assay | IC50 Value | Cell Type/Tissue | Reference |
| This compound | Inhibition of spontaneous contractile response to extracellular Ca²⁺ | 19.6 µM | Rat Aorta | [1] |
| Inhibition of refilling of intracellular Ca²⁺ stores | 14.9 µM | Rat Aorta | [1] | |
| Tetrandrine | L-type Ca²⁺ channels | 8 µM | Not specified | [2] |
| T-type Ca²⁺ channels | 20 µM | Not specified | [2] | |
| Inhibition of aldosterone production | 10 µM | Bovine adrenal glomerulosa cells | [3] | |
| Verapamil | L-type Ca²⁺ channels (at -40 mV holding potential) | 15.5 µM | CHO Cells | [4] |
| L-type Ca²⁺ channels (at -80 mV holding potential) | 250 µM | CHO Cells | [4] | |
| L-type Ca²⁺ channels (use-dependent, TP1) | 35.3 µM | Not specified | [5] | |
| L-type Ca²⁺ channels (use-dependent, TP2) | 9.1 µM | Not specified | [5] | |
| T-type Ca²⁺ channels | Micromolar affinity | Not specified | [6][7][8] | |
| Human vascular preparations | pIC50 = 6.26 (approx. 0.55 µM) | Human small arteries | [9] | |
| Human cardiac muscle | pIC50 = 6.91 (approx. 0.12 µM) | Human right atrial trabeculae | [9] |
Mechanism of Action: A Comparative Overview
Both this compound and Verapamil are classified as non-dihydropyridine calcium channel blockers. They exert their effects by binding to the α1 subunit of voltage-gated calcium channels, the pore-forming subunit, from the intracellular side. This binding physically occludes the channel, preventing the influx of calcium ions into the cell.
Verapamil exhibits a well-documented state-dependent binding mechanism. Its affinity for the calcium channel is significantly higher when the channel is in the open or inactivated state compared to the resting state. This is why its measured potency (IC50) can vary dramatically with changes in membrane potential and the frequency of channel activation.
This compound , and its isomer Tetrandrine, are also believed to act as open-channel blockers. Studies on Tetrandrine indicate that it interacts with the benzothiazepine binding site on the L-type calcium channel. While the precise binding site and state-dependency of this compound have not been as extensively elucidated as for Verapamil, its functional effects are consistent with a mechanism involving the blockade of calcium entry through voltage-gated channels.
Signaling Pathway of Calcium Channel Blockade
The following diagram illustrates the general signaling pathway affected by calcium channel blockers like this compound and Verapamil. By inhibiting the influx of extracellular calcium, these compounds reduce the intracellular calcium concentration, which in turn modulates a variety of downstream cellular processes.
Caption: General mechanism of calcium channel blockade by this compound and Verapamil.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of a compound's calcium channel blocking activity. The following are generalized methodologies based on standard practices in the field.
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This technique directly measures the ionic current flowing through calcium channels in the membrane of a single cell.
Objective: To determine the concentration-dependent inhibition of voltage-gated calcium channel currents by a test compound and calculate its IC50 value.
Materials:
-
Cell line expressing the target calcium channel (e.g., HEK293 cells stably expressing Cav1.2 or Cav3.1).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Test compounds (this compound, Verapamil) dissolved in an appropriate solvent at various concentrations.
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage Clamp Protocol: Clamp the cell membrane at a holding potential of -80 mV. Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., 0.1 Hz).
-
Drug Application: After establishing a stable baseline current, perfuse the recording chamber with the external solution containing increasing concentrations of the test compound.
-
Data Analysis: Measure the peak inward current at each concentration. Plot the percentage of current inhibition against the logarithm of the drug concentration. Fit the data to a Hill equation to determine the IC50 value.
Caption: Workflow for IC50 determination using whole-cell patch clamp.
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration in a population of cells in response to stimuli and the effects of inhibitors.
Objective: To assess the ability of a test compound to block the influx of calcium following depolarization.
Materials:
-
Adherent cell line expressing voltage-gated calcium channels.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader or fluorescence microscope with an imaging system.
-
Loading buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
High potassium stimulation buffer: HBSS with KCl concentration raised to 50-100 mM (with a corresponding reduction in NaCl to maintain osmolarity).
-
Test compounds at various concentrations.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and grow to near confluency.
-
Dye Loading: Wash cells with loading buffer. Incubate cells with the calcium indicator dye in loading buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash away excess dye and incubate the cells with various concentrations of the test compound for a predetermined time.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity before stimulation.
-
Stimulation and Measurement: Add the high potassium stimulation buffer to depolarize the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the calcium influx (relative to control wells without the drug) against the drug concentration to determine the IC50.
Conclusion
Both this compound and Verapamil are effective blockers of voltage-gated calcium channels. Verapamil is a well-established and potent blocker with a complex, state-dependent mechanism of action. This compound, while less studied, also demonstrates clear calcium channel blocking activity, likely in the low to mid-micromolar range. The data for its isomer, Tetrandrine, suggests it is a broad-spectrum calcium channel blocker affecting both L- and T-type channels. Further direct comparative studies using standardized electrophysiological protocols are needed to more precisely delineate the relative potencies and selectivities of this compound and Verapamil. This information will be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine, Calcium channel blocker (CAS 518-34-3) | Abcam [abcam.com]
- 3. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Ro 40-5967 and verapamil with the stably expressed alpha 1-subunit of the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Isotetrandrine's Efficacy: A Comparative Guide
A comprehensive analysis of the experimental data supporting the translation of in vitro findings on Isotetrandrine's therapeutic potential to in vivo models.
This compound (ITD), a bisbenzylisoquinoline alkaloid, has demonstrated promising therapeutic effects in various in vitro studies, including anti-inflammatory, anti-fibrotic, and anti-cancer activities. However, the successful translation of these preclinical findings into clinical applications hinges on robust in vivo validation. This guide provides a comparative overview of the available in vivo data validating the in vitro efficacy of this compound and its closely related isomer, Tetrandrine (TET), offering researchers, scientists, and drug development professionals a clear perspective on their potential and limitations.
Due to a notable scarcity of detailed in vivo studies specifically focused on this compound, this guide incorporates data from its more extensively studied isomer, Tetrandrine, as a comparative reference. It is crucial to recognize that while structurally similar, the biological activities of these two isomers may differ.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative findings from both in vitro and in vivo studies on this compound and Tetrandrine, highlighting the correlation between the observed effects in cell-based assays and animal models.
Anti-Inflammatory Efficacy
| Parameter | In Vitro Findings (this compound) | In Vivo Findings (this compound) | In Vitro Findings (Tetrandrine) | In Vivo Findings (Tetrandrine) |
| Model System | Rat isolated uterus | - | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Carrageenan-induced paw edema in rats |
| Key Biomarkers | Inhibition of uterine contraction induced by high K+, acetylcholine, and oxytocin[1] | - | Reduction of nitric oxide (NO), TNF-α, and IL-6 production | Reduction in paw edema volume |
| Effective Concentration/Dose | IC50 values not specified | - | 1-10 µM | 50-100 mg/kg |
| Mechanism of Action | Blockade of calcium influx[1] | - | Inhibition of NF-κB signaling pathway | Inhibition of pro-inflammatory cytokine expression |
Anti-Fibrotic Efficacy
| Parameter | In Vitro Findings (this compound) | In Vivo Findings (this compound) | In Vitro Findings (Tetrandrine) | In Vivo Findings (Tetrandrine) |
| Model System | - | - | Transforming growth factor-β1 (TGF-β1)-stimulated lung fibroblasts | Bleomycin-induced pulmonary fibrosis in mice |
| Key Biomarkers | - | - | Inhibition of fibroblast proliferation and differentiation into myofibroblasts | Reduction in lung collagen content and improved lung function |
| Effective Concentration/Dose | - | - | 1-5 µM | 20-60 mg/kg/day |
| Mechanism of Action | - | - | Downregulation of α-smooth muscle actin (α-SMA) and collagen I expression | Inhibition of TGF-β1/Smad signaling pathway |
Anti-Cancer Efficacy
| Parameter | In Vitro Findings (this compound) | In Vivo Findings (this compound) | In Vitro Findings (Tetrandrine) | In Vivo Findings (Tetrandrine) |
| Model System | - | - | Human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines | Xenograft mouse models of breast and cervical cancer |
| Key Biomarkers | - | - | Induction of apoptosis, cell cycle arrest at G1 phase | Inhibition of tumor growth and angiogenesis |
| Effective Concentration/Dose | - | - | 2.5-10 µM | 25-50 mg/kg/day |
| Mechanism of Action | - | - | Upregulation of Bax, downregulation of Bcl-2, inhibition of P-glycoprotein (P-gp) mediated multidrug resistance[2][3] | Induction of apoptosis via caspase activation, anti-angiogenic effects |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo experiments cited in the literature for Tetrandrine, which can serve as a reference for designing future studies on this compound.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.
-
Drug Administration: Tetrandrine (50 and 100 mg/kg) or a vehicle control is administered orally 1 hour before carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity.
In Vivo Anti-Fibrotic Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (2.5 U/kg) is administered to induce pulmonary fibrosis.
-
Drug Administration: Tetrandrine (20, 40, and 60 mg/kg/day) or a vehicle control is administered orally for 14 or 21 days, starting from day 1 after bleomycin instillation.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and lung architecture. The severity of fibrosis is scored using the Ashcroft scoring system.
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue homogenates are used to determine the hydroxyproline content as an index of collagen deposition.
-
Gene Expression: RNA is extracted from lung tissue to analyze the expression of fibrotic markers such as α-SMA, collagen I, and TGF-β1 by RT-qPCR.
-
In Vivo Anti-Cancer Model: Xenograft Mouse Model
-
Cell Lines and Animal Model: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are cultured and subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a caliper.
-
Drug Administration: Once the tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment groups. Tetrandrine (25-50 mg/kg/day) or a vehicle control is administered via oral gavage or intraperitoneal injection.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: The tumor volume and weight are measured at the end of the study.
-
Immunohistochemistry: Tumor tissues are collected for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Western Blot Analysis: Protein extracts from tumor tissues are used to analyze the expression of key signaling molecules involved in apoptosis and cell survival.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and Tetrandrine are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in their in vitro and in vivo efficacy.
Caption: Tetrandrine's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: Tetrandrine's anti-fibrotic effect via TGF-β/Smad pathway inhibition.
Caption: Tetrandrine's induction of apoptosis in cancer cells.
Caption: A generalized workflow for the in vivo validation of in vitro findings.
Conclusion and Future Directions
The available evidence strongly suggests that the in vitro anti-inflammatory, anti-fibrotic, and anti-cancer effects of Tetrandrine are well-validated in corresponding in vivo models. The data on this compound, while limited, points towards a similar therapeutic potential, particularly in its anti-inflammatory actions.
However, to establish a definitive and independent profile for this compound, further research is imperative. Specifically, future studies should focus on:
-
Direct, head-to-head in vivo comparative studies of this compound and Tetrandrine to elucidate any differences in their efficacy and potency.
-
Detailed pharmacokinetic and pharmacodynamic (PK/PD) studies for this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish optimal dosing regimens.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound in vivo.
-
Publication of detailed experimental protocols and raw data to enhance reproducibility and facilitate meta-analyses.
By addressing these knowledge gaps, the scientific community can better ascertain the unique therapeutic potential of this compound and accelerate its potential translation into novel therapies for a range of debilitating diseases.
References
- 1. Tetrandrine and this compound, two bisbenzyltetrahydroisoquinoline alkaloids from Menispermaceae, with rat uterine smooth muscle relaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of the anti-proliferative effects of Isotetrandrine and its analogs.
A Comparative Guide to the Anti-Proliferative Effects of Tetrandrine and Its Analogs
This guide provides a head-to-head comparison of the anti-proliferative effects of the natural bis-benzylisoquinoline alkaloid, Tetrandrine (a diastereomer of Isotetrandrine), and its synthetic analogs. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as anti-cancer agents.
Data Presentation: Anti-Proliferative Activity
The anti-proliferative activity of Tetrandrine and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized in the table below. The data indicates that many of the synthesized analogs exhibit significantly enhanced anti-proliferative effects compared to the parent compound, Tetrandrine.
| Compound | HEL (μM) | PC3 (μM) | WM9 (μM) | K562 (μM) | MDA-MB-231 (μM) | HL7702 (Normal Liver Cells) (μM) |
| Tetrandrine | >20 | >20 | >20 | >20 | >20 | 44.25 ± 0.21 |
| Analog 5 | 3.25 ± 0.21 | 2.34 ± 0.13 | 1.98 ± 0.42 | 3.11 ± 0.15 | 2.98 ± 0.23 | >50 |
| Analog 8 | 2.11 ± 0.13 | 2.11 ± 0.09 | 1.68 ± 0.22 | 2.01 ± 0.11 | 2.54 ± 0.19 | 8.73 ± 0.11 |
| Analog 10 | 2.01 ± 0.11 | 1.94 ± 0.11 | 2.15 ± 0.17 | 2.31 ± 0.13 | 2.11 ± 0.15 | >50 |
| Analog 11 | 1.57 ± 0.05 | 2.03 ± 0.12 | 2.01 ± 0.11 | 2.54 ± 0.17 | 2.03 ± 0.14 | >50 |
| Analog 17 | 2.34 ± 0.15 | 2.29 ± 0.14 | 2.33 ± 0.15 | 1.99 ± 0.09 | 2.27 ± 0.16 | >50 |
| Analog 19 | 2.56 ± 0.19 | 2.43 ± 0.16 | 2.49 ± 0.18 | 2.67 ± 0.21 | 2.39 ± 0.17 | 32.11 ± 0.10 |
| Analog 23 | 2.03 ± 0.12 | 2.01 ± 0.11 | 2.11 ± 0.13 | 2.05 ± 0.12 | 1.18 ± 0.14 | >50 |
| RMS1-RMS5, RMS7-8 | Markedly enhanced ability to inhibit proliferation of VCR-R leukemia cells compared to Tetrandrine.[1] |
Data for analogs 5, 8, 10, 11, 17, 19, and 23 are from a study on 14-sulfonamide–tetrandrine derivatives.[2] The IC50 values represent the mean ± standard deviation of at least three independent experiments.[2] HEL, PC3, WM9, K562, and MDA-MB-231 are human cancer cell lines. HL7702 is a normal human liver cell line.[2] A lower IC50 value indicates greater potency.
Notably, several synthetic analogs demonstrate significantly improved anti-proliferative activity against various cancer cell lines compared to the parent compound, Tetrandrine.[1][2] For instance, compound 23, a 14-sulfonamide–tetrandrine derivative, showed potent inhibitory activity against MDA-MB-231 cells with an IC50 value of 1.18 ± 0.14 μM.[2] Furthermore, some novel synthetic analogs (RMS1-RMS5, RMS7-8) displayed a markedly enhanced ability to inhibit the proliferation of drug-resistant leukemia cells.[1] Interestingly, some of these potent analogs, such as RMS3 and RMS5, exhibited enhanced cytotoxic effects on cancer cells while their toxicity to non-malignant hepatocytes was comparable to that of Tetrandrine.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
MTT Assay for Cell Proliferation
The anti-proliferative effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Plating: Human cancer cell lines (HEL, PC3, WM9, K562, and MDA-MB-231) were cultured in 96-well plates.[2] The plates were maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Compound Treatment: Cells were treated with different concentrations of the compounds (ranging from 0.5 to 20.0 μM) for 48 hours.[2]
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL) was added to each well.[2]
-
Incubation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant was removed, and 100 μL of a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: A single-cell suspension is prepared, and a specific number of cells are seeded into culture plates.[3]
-
Treatment: Cells are treated with the desired concentrations of the compounds.[4]
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.[4][5] A colony is typically defined as a cluster of at least 50 cells.[3][5]
-
Fixation and Staining: Colonies are fixed with a solution like 6.0% v/v glutaraldehyde and then stained with 0.5% w/v crystal violet for visualization and counting.[5]
-
Colony Counting: The number of colonies in each well is counted to determine the surviving fraction of cells after treatment.[4]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.[6][7]
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a specified duration.[8] After treatment, both adherent and floating cells are collected.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.[9]
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI).[6] RNase treatment is often included to prevent staining of double-stranded RNA.[6]
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[6][10]
Mandatory Visualization
Experimental Workflow for Assessing Anti-Proliferative Effects
References
- 1. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal Procedures for Isotetrandrine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of isotetrandrine, a biscoclaurine alkaloid, emphasizing safety, regulatory compliance, and environmental protection. Adherence to these protocols is vital to building a culture of safety and trust in the laboratory environment.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance with the following key characteristics based on its Safety Data Sheet (SDS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its environmental toxicity, this compound must not be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to significant environmental damage.
Immediate Actions:
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety goggles with side shields, protective gloves, and impervious clothing.[1]
-
Ventilation: Work in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In case of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders) and dispose of the contaminated material as hazardous waste.[1]
Quantitative Data for this compound Disposal
In the absence of specific regulatory thresholds for this compound, it must be managed as a hazardous chemical waste due to its declared environmental hazards. The disposal process should, therefore, follow the most stringent applicable federal, state, and local regulations for chemical and pharmaceutical waste.[1][4][5]
| Parameter | Value | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. | [1] |
| EPA Hazardous Waste Status | Not specifically listed on RCRA P or U lists. However, it must be treated as hazardous waste based on its characteristic toxicity.[2][4] | General |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate: Do not mix this compound waste with non-hazardous waste. It should be segregated from other chemical wastes unless confirmed to be compatible by a qualified professional. As a general best practice, keep different chemical waste streams separate.
Step 2: Waste Collection and Containerization
-
Primary Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The original product container, if in good condition, can be used.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Include the date of waste generation and the name of the principal investigator or lab contact.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 3: On-site Storage
-
Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Incompatibilities: Store this compound waste away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[2]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department or the disposal vendor. Provide accurate information about the waste composition and quantity.
Step 5: Final Disposal Method
-
Incineration: The most common and recommended disposal method for pharmaceutical and hazardous chemical waste is high-temperature incineration at a permitted hazardous waste treatment facility.[5][6] This method ensures the complete destruction of the compound.
-
Regulatory Compliance: The disposal must be carried out in accordance with all prevailing country, federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][4]
Experimental Protocols
As specific experimental protocols for the disposal or environmental impact assessment of this compound were not found in the available literature, a generalized protocol for assessing the aquatic toxicity of a chemical compound is provided below for informational purposes. This is a standard ecotoxicological method and should be adapted and performed by qualified personnel.
Protocol: Acute Toxicity Testing with Daphnia magna
-
Test Organism: Daphnia magna (water flea), cultured under standard laboratory conditions.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions in culture water to achieve the desired test concentrations. A control group with only the solvent (if used) and a negative control with only culture water should be included.
-
Exposure: Place a specified number of Daphnia neonates (less than 24 hours old) into test vessels containing the different concentrations of this compound.
-
Test Conditions: Maintain standard test conditions (e.g., temperature, light cycle, feeding).
-
Observation: Observe the Daphnia at 24 and 48 hours for immobilization (the inability to swim).
-
Data Analysis: Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision pathway for this compound waste disposal.
References
- 1. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 2. Pharmaceutical Listed Waste | TriHaz Solutions [trihazsolutions.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. epa.gov [epa.gov]
- 6. pwaste.com [pwaste.com]
Personal protective equipment for handling Isotetrandrine
Essential Safety and Handling Guide for Isotetrandrine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
This compound is a biscoclaurine alkaloid that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal plans.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
This product contains no substances with occupational exposure limit values.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Requirement: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard must be worn.[2]
-
Additional Protection: A face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2]
Hand Protection
-
Requirement: Chemically protective gloves are essential to minimize dermal exposure.[3]
-
Glove Type: Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[2] Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon contact with the chemical.[2]
-
Selection: Consult the glove manufacturer's chemical resistance guide to ensure the chosen glove provides adequate protection against this compound.[2]
Body Protection
-
Requirement: A lab coat must be worn and fully buttoned to cover as much skin as possible.[2]
-
Material: For handling pyrophorics, a Nomex® laboratory coat with cotton clothing underneath is recommended.[2] Avoid clothing made of polyester or acrylic fabrics.[2] Long pants and closed-toe, closed-heel shoes with no holes are mandatory.[2]
-
For significant exposure risk: Impervious clothing should be used.[1]
Respiratory Protection
-
Requirement: Engineering controls, such as fume hoods, should always be the primary method to control exposure to dust and fumes.[2]
-
When to use a respirator: If engineering controls are not feasible or sufficient to maintain exposure below permissible limits, a suitable respirator is required.[1][2]
-
Program: The use of a respirator requires annual medical evaluations, fit testing, and training on proper use, storage, and cleaning.[2]
Operational and Disposal Plans
Handling and Storage Procedures
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before handling this compound. Ensure a safety shower and eyewash station are accessible.[1]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Safe Handling Practices:
-
Storage:
Spill and Emergency Procedures
Chemical Spill:
-
Immediate Actions:
-
Containment:
-
Cleanup:
-
Reporting: Notify the appropriate environmental health and safety (EH&S) office.[4]
Emergency Contact: In case of a large spill or emergency, dial 911 or your facility's emergency number.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.
-
Waste Collection:
-
Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled hazardous waste container.
-
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal:
Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
